Erythromycin phosphate
Description
Contextualization within Macrolide Antibiotic Research
Erythromycin (B1671065) is a foundational member of the macrolide class of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.govrsc.org Macrolides function by inhibiting protein synthesis in susceptible bacteria. drugbank.com They bind to the 50S ribosomal subunit, thereby interfering with the translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit. drugbank.comnih.gov This high affinity for bacterial ribosomes underpins their broad-spectrum antibacterial activity. nih.govdrugbank.com
The discovery of erythromycin in 1952 was a significant milestone, particularly for its activity against penicillinase-producing strains of Staphylococcus aureus. scirp.org However, the original erythromycin molecule presented several challenges, including degradation in acidic environments like the stomach, leading to poor oral bioavailability and digestive intolerance. scirp.orgnih.gov These limitations spurred further research into developing more stable and effective erythromycin analogs. This led to the creation of second-generation macrolides such as clarithromycin (B1669154) and azithromycin (B1666446), which offer improved chemical stability, better tolerability, and a broader spectrum of activity. nih.govrsc.org
Erythromycin phosphate (B84403), as a salt of erythromycin, represents one of the chemical modifications aimed at improving the drug's properties. Research in this area continues to evolve, with recent breakthroughs in chemical synthesis opening new avenues for creating diverse macrolide antibiotics with enhanced activity against resistant bacterial strains. nih.gov
Historical Perspective of Erythromycin Discovery and Academic Significance
The story of erythromycin's discovery begins with Filipino scientist Abelardo B. Aguilar. In 1949, while working as a research assistant for Eli Lilly and Company, Aguilar was tasked with screening soil samples from the Philippines to find new antibiotics. wordpress.com From a soil sample collected in his own backyard in Iloilo, he isolated a strain of the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). wordpress.comwikipedia.orgacs.org This bacterium produced a compound with potent antibacterial properties. wordpress.com
Aguilar sent his findings to his employer, and the compound was subsequently named erythromycin. wordpress.com Eli Lilly and Company filed for patent protection, which was granted in 1953, and the antibiotic was commercially launched in 1952 under the brand name Ilosone, a nod to the Philippine region where it was discovered. wikipedia.org Despite his pivotal role, Aguilar was reportedly never formally credited or compensated for his discovery. wordpress.comwikipedia.org
The academic significance of erythromycin is immense. Its discovery was hailed as a major breakthrough in the fight against bacterial infections. wordpress.com The complex structure of erythromycin A, with its 10 stereogenic centers, presented a formidable challenge to synthetic chemists for decades. wikipedia.org The first successful total synthesis of erythromycin A was reported by Robert B. Woodward's research group in 1981, a landmark achievement in organic chemistry. wikipedia.orgacs.org This foundational work has since paved the way for the synthesis of numerous other macrolide antibiotics. wikipedia.org
Overview of the Chemical Compound Erythromycin Phosphate within Scientific Disciplines
This compound is utilized across several scientific fields for its specific properties and applications.
Chemical and Pharmaceutical Sciences: In pharmaceutical research, this compound is studied for its physicochemical properties, such as solubility and stability, which are crucial for formulation development. nih.govdrugbank.com For instance, because erythromycin base is susceptible to degradation by gastric acid, oral formulations often use more stable salts or esters, or employ enteric coatings to ensure effective delivery. nih.gov Research has also explored the development of advanced drug delivery systems, such as loading erythromycin into polymeric dicalcium phosphate dehydrate bone graft substitutes, to achieve sustained local release for treating orthopedic infections. nih.gov
Biological and Microbiological Research: this compound serves as a critical tool in bacteriological research to investigate bacterial growth, and mechanisms of antibiotic resistance. It is active against a range of gram-positive and some gram-negative bacteria. drugbank.comfao.org In cell biology, it is used to eliminate bacterial contamination in cell cultures, ensuring the integrity of experimental results. The mechanism of action, which involves binding to the bacterial 50S ribosomal subunit to inhibit protein synthesis, is a key area of study in molecular biology and microbiology. nih.gov
Veterinary and Animal Science: In veterinary medicine, this compound has been evaluated for treating infectious diseases in animals. For example, it has been used in hatchery settings to manage bacterial kidney disease in prespawning spring Chinook salmon. tandfonline.comoup.com Such studies are crucial for determining efficacy and safety in different animal species and environments. tandfonline.com
Clinical Research: Clinical trials involving this compound are conducted to assess its efficacy and safety in treating various human infectious diseases. These studies compare different formulations and administration routes across diverse patient populations. For example, research has compared the pharmacokinetic profiles of this compound and erythromycin estolate, revealing differences in peak concentrations and time to reach maximum concentration.
Below is a data table summarizing key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C37H70NO17P | nih.govdrugbank.com |
| Average Molecular Weight | 831.931 g/mol | drugbank.com |
| Monoisotopic Molecular Weight | 831.438136796 Da | drugbank.com |
| CAS Number | 4501-00-2 | nih.govdrugbank.com |
| Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H3O4P/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMAFLGEMYXIH-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70NO17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020742 | |
| Record name | Erythromycin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4501-00-2 | |
| Record name | Erythromycin, phosphate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ERYTHROMYCIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8T8KU14X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular Structure and Conformational Analysis of Erythromycin and Its Phosphate Salt
Elucidation of Macrolactone Ring Architecture
The central feature of erythromycin (B1671065) is a 14-membered macrolactone ring, which is a cyclic ester. uomus.edu.iqresearchgate.netresearchgate.net This large ring is not planar; instead, it adopts a folded, propeller-like conformation, an architecture that has been elucidated primarily through X-ray crystallography. rsc.org This specific three-dimensional shape is crucial for orienting the attached sugar residues and other functional groups in a precise manner, enabling the molecule to bind effectively to its target within the bacterial ribosome. mdpi.com The macrolactone ring's structure is stabilized by intramolecular hydrogen bonds, which help maintain its complex and folded arrangement.
Stereochemical Considerations and Chirality
Erythromycin is a chiral molecule, meaning it is not superimposable on its mirror image. This chirality arises from the presence of ten chiral centers within its structure, leading to a vast number of possible stereoisomers. google.comlibretexts.org The naturally occurring and biologically active form is known as erythromycin A. uomus.edu.iq The specific three-dimensional arrangement, or stereochemistry, at each of these chiral centers is critical for the molecule's ability to bind to its ribosomal target and exert its antibacterial effect. google.com Even a minor alteration in the configuration of these centers can result in a significant loss of biological activity. google.com
Conformational Dynamics and Energy Landscape
While solid-state studies like X-ray crystallography provide a static view of the erythromycin molecule, in solution, it exhibits significant conformational flexibility. rsc.orgnih.gov This dynamic behavior has been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. rsc.orgrsc.orgresearchgate.net These studies have revealed that the macrolactone ring can exist in several different low-energy conformations. mdpi.comrsc.org The equilibrium between these conformational states can be influenced by factors like the solvent environment and pH. nih.gov This flexibility is believed to be important for the molecule's ability to adapt and bind effectively within the bacterial ribosome's exit tunnel. nih.gov
Structural Implications of Phosphate (B84403) Esterification
Data Tables
Table 1: Key Structural Features of Erythromycin A
| Feature | Description |
|---|---|
| Macrolactone Ring Size | 14-membered uomus.edu.iqresearchgate.net |
| Number of Chiral Centers | 10 google.comlibretexts.org |
| Attached Sugars | D-desosamine, L-cladinose uomus.edu.iqresearchgate.net |
| Glycosidic Linkage (Desosamine) | C5 uomus.edu.iqresearchgate.net |
| Glycosidic Linkage (Cladinose) | C3 uomus.edu.iqresearchgate.net |
Biosynthesis and Production Methodologies of Erythromycin and Its Salts
Polyketide Synthase (PKS) System in Saccharopolyspora erythraea
The core of erythromycin's structure is assembled by a type I modular polyketide synthase system. acs.org This system is a collection of large, multifunctional enzymes that work in a coordinated fashion to construct the polyketide chain, which is the precursor to the final erythromycin (B1671065) molecule. acs.orgmdpi.com
Modular Organization of Erythromycin PKS
The erythromycin PKS, also known as 6-deoxyerythronolide B synthase (DEBS), is comprised of three large multienzyme proteins (DEBS 1, DEBS 2, and DEBS 3). nih.govucsc.edu These proteins are organized into a loading module and six extension modules. ucsc.edunih.gov Each module is responsible for one cycle of polyketide chain elongation and modification. acs.orgnih.gov This modular arrangement follows a colinearity rule, where the sequence of modules and the domains within them directly dictates the structure of the resulting polyketide. ucsc.edu
The process begins at the loading module, which primes the synthase with a propionyl-CoA starter unit. ucsc.eduresearchgate.net Subsequently, each of the six extension modules adds a two-carbon unit derived from methylmalonyl-CoA, elongating the polyketide chain in a stepwise manner. ucsc.edu The final step within the PKS system is catalyzed by a thioesterase (TE) domain at the end of module 6, which cleaves the completed polyketide chain and facilitates its cyclization into the 14-membered macrolactone ring known as 6-deoxyerythronolide B (6-dEB). nih.govresearchgate.net
A previously unidentified PKS gene cluster, termed pke, has also been discovered in Saccharopolyspora erythraea. nih.govkarger.com This cluster contains four large open reading frames that encode eight extension modules. nih.govkarger.com While disruption of these genes did not show an apparent change in secondary metabolite production under tested conditions, the domains were found to be active in engineered hybrid PKS systems, suggesting they may synthesize a novel polyketide under specific conditions. nih.govkarger.com
Enzymatic Domains and Tailoring Enzymes (e.g., Glycosyltransferases, Hydroxylases, Methyltransferases, Oxidases)
Each module of the erythromycin PKS contains a set of enzymatic domains that carry out specific functions. The essential domains for chain elongation include the acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains. ucsc.eduresearchgate.net The AT domain selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the ACP. researchgate.net The KS domain then catalyzes the condensation reaction between the growing polyketide chain and the extender unit. researchgate.net
In addition to these core domains, some modules contain reductive domains—ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—which modify the β-keto group of the newly added extender unit. The presence and combination of these reductive domains in a module determine the final chemical structure at that position in the polyketide chain. nih.gov
Following the synthesis of the 6-dEB macrolactone by the PKS, a series of post-PKS modifications are carried out by "tailoring" enzymes to convert it into the biologically active erythromycin A. mdpi.comnih.gov These modifications are crucial for the antibiotic's efficacy. nih.gov The key tailoring enzymes include:
Hydroxylases: These enzymes add hydroxyl groups to specific positions on the macrolactone ring.
Glycosyltransferases: These enzymes attach sugar moieties to the macrolactone.
Methyltransferases: This type of enzyme adds a methyl group to one of the attached sugars. nih.gov
Oxidases: These enzymes are also involved in the modification process. mdpi.com
The conversion of 6-dEB to erythromycin A involves two crucial hydroxylation steps, followed by the attachment of two deoxy sugars, L-mycarose and D-desosamine, and a final methylation step. nih.gov
Role of Cytochrome P450 Enzymes (e.g., P450eryF) in Hydroxylation
Cytochrome P450 enzymes play a vital role in the biosynthesis of erythromycin, particularly in the hydroxylation of the macrolide ring. mdpi.combiomolther.org The enzyme P450eryF, also known as EryF or CYP107A1, is a key hydroxylase in this pathway. biomolther.orgwikipedia.org
P450eryF catalyzes the first post-PKS modification step: the stereospecific 6S-hydroxylation of 6-deoxyerythronolide B (6-dEB) to form erythronolide B (EB). mdpi.comwikipedia.orgnih.gov This reaction is a critical prerequisite for the subsequent glycosylation steps. mdpi.com The structure of P450eryF has been studied, revealing a substrate-binding pocket that precisely positions the 6-dEB molecule for hydroxylation. nih.govdeepdyve.com
Another cytochrome P450 enzyme, EryK (CYP113A1), is responsible for a later hydroxylation step at the C-12 position of the macrolide ring, which is one of the final steps in the conversion to erythromycin A. nih.govbiomolther.org The efficiency of these final tailoring steps, including the hydroxylation by EryK, can influence the ratio of different erythromycin variants produced during fermentation. nih.gov
Metabolic Precursor Pathways
The synthesis of the erythromycin molecule is heavily dependent on the supply of specific precursor molecules from the primary metabolism of Saccharopolyspora erythraea. The key building blocks are propionyl-CoA, which serves as the starter unit, and methylmalonyl-CoA, which provides the extender units for the polyketide chain. asm.org
Propionyl-CoA and Methylmalonyl-CoA Integration
The production of one molecule of erythromycin requires one molecule of propionyl-CoA and six molecules of (2S)-methylmalonyl-CoA. asm.org The cellular pools of these precursors are critical for efficient erythromycin biosynthesis. asm.org
Saccharopolyspora erythraea can synthesize these precursors through various metabolic routes. Propionyl-CoA can be derived from the catabolism of branched-chain amino acids like valine and isoleucine, or from externally supplied sources such as propanol (B110389) and propionate. asm.org Propionyl-CoA is then carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA. asm.org
Alternatively, methylmalonyl-CoA can be produced from succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, through the action of methylmalonyl-CoA mutase. nih.gov The disruption of a gene (eryM) encoding a malonyl-CoA decarboxylase, which was suggested to provide propionyl-CoA via decarboxylation of methylmalonyl-CoA derived from succinyl-CoA, halted erythromycin production, highlighting the importance of this pathway. nih.gov This production could be restored by adding exogenous propionate. nih.gov The availability of methylmalonyl-CoA is often considered a limiting factor for erythromycin biosynthesis. asm.org
Pentose (B10789219) Phosphate (B84403) Pathway Contributions
The pentose phosphate pathway (PPP) plays a supportive yet crucial role in erythromycin biosynthesis. While not directly providing the carbon backbones of the macrolide, the PPP is essential for generating the reducing power, in the form of NADPH, required for the reductive steps in polyketide synthesis and other biosynthetic reactions. plos.org Bacteria synthesize macromolecules from intermediates derived from glycolysis, the PPP, and the TCA cycle. plos.org
Anaplerotic Pathway Regulation
Anaplerotic pathways are essential for replenishing intermediates of central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, which are drained for biosynthetic purposes. In the context of erythromycin production, a robust anaplerotic flux is critical to maintain a sufficient supply of precursors.
Detailed Research Findings: Research has shown that enhancing the activity of the anaplerotic pathway can lead to increased erythromycin production. ucl.ac.uk These pathways ensure a continuous supply of oxaloacetate and other key intermediates that are precursors for the building blocks of erythromycin. One of the key anaplerotic enzymes is pyruvate (B1213749) carboxylase, which catalyzes the conversion of pyruvate to oxaloacetate. Overexpression of pyruvate carboxylase has been explored as a strategy to boost the pool of TCA cycle intermediates, thereby indirectly enhancing the availability of precursors for erythromycin synthesis. d-nb.info Studies have demonstrated that the supplementation of fermentation media with TCA cycle intermediates like oxaloacetate can also increase erythromycin yields, highlighting the importance of anaplerotic routes. ucl.ac.uk
Furthermore, recent advancements have explored the use of synthetic anaplerotic modules to directly synthesize complex molecules from CO2. nih.gov This innovative approach aims to create new-to-nature CO2-fixation pathways that can replenish biosynthetic precursors, offering a novel strategy for enhancing the production of molecules like the erythromycin backbone, 6-deoxyerythronolide B (6-DEB). nih.gov
Table 1: Impact of Anaplerotic Pathway Interventions on Erythromycin Production
| Intervention | Key Enzyme/Metabolite | Observed Effect on Erythromycin Production | Reference |
|---|---|---|---|
| Increased Anaplerotic Pathway Activity | General anaplerotic enzymes | Enhanced erythromycin levels. | ucl.ac.uk |
| Supplementation with Oxaloacetate | Oxaloacetate | Increased erythromycin levels in shake flask fermentations. | ucl.ac.uk |
| Overexpression of Pyruvate Carboxylase | Pyruvate Carboxylase | Reported to improve recombinant protein production by increasing oxaloacetate supply. | d-nb.info |
| Use of Synthetic Anaplerotic Modules | CETCH cycle enzymes | Enabled carbon-positive in vitro synthesis of 6-deoxyerythronolide B (6-DEB) from CO2. | nih.gov |
Pyruvate Metabolite Node Dynamics
Pyruvate sits (B43327) at a critical metabolic junction, linking glycolysis to the TCA cycle and various biosynthetic pathways. The dynamics of the pyruvate node, which dictates the allocation of carbon flux, are pivotal for erythromycin biosynthesis.
Detailed Research Findings: The pyruvate dehydrogenase complex (PDC) converts pyruvate to acetyl-CoA, a primary precursor for many biosynthetic pathways. wikipedia.orgebi.ac.uk However, for erythromycin synthesis, the availability of both propionyl-CoA and methylmalonyl-CoA is crucial. mdpi.com The pyruvate node's flexibility allows it to respond to different carbon sources and supplementation strategies. ucl.ac.uk For instance, the allocation of carbon to pyruvate has been observed to be significantly different when S. erythraea is grown on glucose versus gluconate, with percentages of 1.7% and 5.4%, respectively. ucl.ac.uk This highlights the critical role of the pyruvate metabolite node in directing carbon flow towards or away from erythromycin precursor synthesis. ucl.ac.uk
Metabolic engineering efforts have targeted the pyruvate node to enhance precursor supply. For example, inactivating competing pathways, such as those leading to organic acid excretion (e.g., pyruvate and α-ketoglutarate), has been investigated to redirect carbon towards erythromycin biosynthesis. ucl.ac.uk However, the complexity of this node is underscored by findings that the phosphoenolpyruvate (B93156) (PEP) node appears to be more rigid, with excess PEP being shunted towards the production of a red pigment, 7-Orhamnosyl flaviolin (B1202607), rather than being channeled into erythromycin precursors. ucl.ac.uk
Table 2: Pyruvate Node Dynamics and Erythromycin Production
| Condition/Intervention | Key Observation | Impact on Erythromycin Biosynthesis | Reference |
|---|---|---|---|
| Growth on Glucose | Carbon allocation to pyruvate is 1.7%. | Considered a critical point for improving biosynthesis. | ucl.ac.uk |
| Growth on Gluconate | Carbon allocation to pyruvate is 5.4%. | Demonstrates the flexibility of the pyruvate node. | ucl.ac.uk |
| Overexpression of α-ketoglutarate dehydrogenase | Decreased α-ketoglutarate excretion. | Did not lead to increased erythromycin levels. | ucl.ac.uk |
| Supplementation with PEP | Excreted as 7-Orhamnosyl flaviolin (red pigment). | Indicates rigidity of the PEP node. | ucl.ac.uk |
Succinyl-CoA Limiting Factors
Succinyl-CoA is a key intermediate in the TCA cycle and serves as a precursor for the formation of methylmalonyl-CoA, a crucial building block for the erythromycin polyketide chain. mdpi.com Therefore, any factors limiting the availability of succinyl-CoA can directly impact erythromycin yield.
Detailed Research Findings: The conversion of succinyl-CoA to methylmalonyl-CoA is a critical step in providing the extender units for erythromycin synthesis. mdpi.com Metabolic engineering strategies have focused on increasing the flux towards succinyl-CoA. One approach involves the overexpression of genes in the TCA cycle that lead to succinyl-CoA production. For example, overexpressing the sucBA genes, which encode for α-ketoglutarate dehydrogenase, resulted in a 71% increase in erythromycin titer in an industrial overproducer strain. bohrium.com
Conversely, the regulation of enzymes that consume succinyl-CoA is also a critical factor. Lysine succinylation, a post-translational modification, has been shown to regulate enzymes in the TCA cycle. nih.gov Inactivation of succinyl-CoA synthetase, which converts succinyl-CoA to succinate, led to global protein hypersuccinylation and inhibited the activity of aconitase, an enzyme upstream of succinyl-CoA in the TCA cycle. nih.gov Mildly downregulating the transcription of the gene for succinyl-CoA synthetase using CRISPR interference (CRISPRi) resulted in a 54.7% increase in erythromycin titer. nih.gov This highlights the delicate balance required in the succinyl-CoA metabolic node to maximize erythromycin production.
Table 3: Interventions Targeting Succinyl-CoA Metabolism for Erythromycin Production
| Intervention | Target Gene/Enzyme | Effect on Erythromycin Titer | Reference |
|---|---|---|---|
| Overexpression of sucBA | α-ketoglutarate dehydrogenase | 71% increase | bohrium.com |
| CRISPRi downregulation of sucC | Succinyl-CoA synthetase | 54.7% increase | nih.gov |
| Disruption of eryM gene | Malonyl-CoA decarboxylase (involved in methylmalonyl-CoA to propionyl-CoA conversion) | Abolished erythromycin production, restored by exogenous propionate. | nih.gov |
Bioprocessing and Fermentation Optimization for Erythromycin Production
The industrial-scale production of erythromycin relies on optimizing the fermentation process to maximize yield and productivity. This involves fine-tuning various parameters that influence the growth of Saccharopolyspora erythraea and its ability to synthesize the antibiotic.
Culture Conditions and Growth Kinetics
The growth of S. erythraea and its production of erythromycin are highly sensitive to the culture environment. Key parameters such as pH, temperature, and agitation speed must be carefully controlled.
Detailed Research Findings: The growth of S. erythraea typically precedes the main phase of erythromycin production. ucl.ac.uk The kinetics of biomass accumulation and antibiotic synthesis are distinct, with erythromycin production often commencing after the primary growth phase. ucl.ac.uknih.gov Optimal temperature for both growth and erythromycin production by S. erythraea has been identified to be around 30-34°C. researchgate.netfrontiersin.org
The pH of the fermentation medium is another critical factor. Controlling pH through the addition of base or a combination of acid and base has been shown to significantly increase both the maximum growth rate and the final biomass concentration. capes.gov.br Moreover, pH control can lead to a more than twofold increase in total erythromycin synthesis and can influence the ratio of different erythromycin analogues produced. capes.gov.br For instance, full pH control increased the ratio of erythromycin A to erythromycin C from 2:1 to 11:1. capes.gov.br Agitation speed also plays a role, with studies showing that an optimal stirring speed can lead to higher erythromycin concentrations achieved in a shorter time. rjpbcs.com
Table 4: Effect of Culture Conditions on S. erythraea Growth and Erythromycin Production
| Parameter | Optimal Range/Condition | Observed Effect | Reference |
|---|---|---|---|
| Temperature | 30-34°C | Optimal for both growth and antibiotic production. | researchgate.netfrontiersin.org |
| pH Control | Full pH control (NaOH and H3PO4) | >2-fold increase in erythromycin synthesis; increased EA:EC ratio to 11:1. | capes.gov.br |
| Stirring Speed | 600 rpm (in a 7L bioreactor) | Highest erythromycin concentration (231.3 mg/L) achieved earlier. | rjpbcs.com |
| Growth Phase | Erythromycin production commences after growth phase. | Distinct phases for biomass accumulation and product formation. | ucl.ac.uk |
Carbon Source Utilization and Kinetics
The choice and availability of carbon sources profoundly impact the metabolic state of S. erythraea and, consequently, its erythromycin output.
Detailed Research Findings: Saccharopolyspora erythraea can utilize a variety of carbon sources, and the nature of the carbon source affects both growth and production kinetics. ucl.ac.uk When grown on glucose, the organism exhibits fast growth, with erythromycin production starting after the growth phase. ucl.ac.uk In contrast, growth on gluconate is more subdued, and erythromycin production is growth-related. ucl.ac.uk
Agro-industrial residues like bagasse and beet molasses have been successfully used as alternative, cost-effective carbon sources for erythromycin production. nih.govrjpbcs.com In one study, a bagasse-based medium resulted in a 28% higher erythromycin yield compared to a glucose-based medium. nih.gov The concentration of the carbon source is also a critical parameter that needs to be optimized. nih.gov Furthermore, the use of oils, such as castor oil, has been shown to be a suitable carbon source, leading to enhanced erythromycin production compared to rapeseed oil. researchgate.net The kinetics of carbohydrate consumption are also important, with the rate of consumption varying throughout the fermentation process, especially in fed-batch cultures. rjpbcs.com
Table 5: Influence of Carbon Source on Erythromycin Production
| Carbon Source | Key Finding | Erythromycin Yield/Concentration | Reference |
|---|---|---|---|
| Glucose | Fast growth, production after growth phase. | - | ucl.ac.uk |
| Gluconate | Subdued, growth-related production. | - | ucl.ac.uk |
| Bagasse (3%) | Effective alternative carbon source. | 512 mg/L (28% higher than glucose medium). | nih.gov |
| Beet Molasse with Corn Steep Liquor | Realized best erythromycin concentration. | - | rjpbcs.com |
| Castor Oil (50 g/L) | More suitable than rapeseed oil. | Enhanced production. | researchgate.net |
Dynamic Regulation of Nitrogen and Phosphorus in Fermentation
Nitrogen and phosphorus are essential nutrients that not only support cell growth but also play a regulatory role in secondary metabolite production, including erythromycin.
Detailed Research Findings: The concentration and source of nitrogen and phosphorus have a significant influence on erythromycin biosynthesis. nih.gov Phosphate limitation has been shown to induce the expression of the erythromycin biosynthesis gene cluster (ery cluster) and enhance production. nih.govresearchgate.net The phosphate regulator PhoP plays a crucial role in this process, directly upregulating most of the ery genes. nih.gov Overexpression of phoP under phosphate-limited conditions increases erythromycin yield. nih.gov
Similarly, nitrogen metabolism is intricately linked to erythromycin production. nih.gov The nitrogen regulator GlnR can negatively regulate the transcription of phoP, demonstrating a cross-talk between nitrogen and phosphate signaling pathways. nih.gov The choice of nitrogen source is also critical. Both organic nitrogen sources like corn steep liquor and yeast extract, and inorganic sources like ammonium (B1175870) chloride and ammonium sulfate (B86663) have been optimized for enhanced erythromycin production. nih.gov Dynamic regulation strategies, such as feeding phosphate in the early fermentation stage, can accelerate the consumption of amino nitrogen and ultimately increase erythromycin production by approximately 24%. researchgate.net This strategy has been successfully scaled up to 500 L fermenters, resulting in a 17.3% higher final erythromycin concentration. researchgate.net
Table 6: Effects of Nitrogen and Phosphorus Regulation on Erythromycin Production
| Nutrient/Regulator | Intervention | Observed Effect on Erythromycin Production | Reference |
|---|---|---|---|
| Phosphate | Phosphate limitation | Increased transcript levels of ery genes and enhanced production. | nih.gov |
| PhoP | Overexpression | Increased erythromycin yield. | nih.gov |
| Nitrogen (GlnR) | Negatively regulates phoP transcription. | Demonstrates interplay between N and P metabolism. | nih.gov |
| Phosphate Feeding | Feeding in early fermentation stage. | ~24% increase in production. | researchgate.net |
| Organic Nitrogen Source | Corn steep liquor | Effective for production. | nih.gov |
| Inorganic Nitrogen Source | Ammonium chloride | Found to be the best among tested inorganic sources. | nih.gov |
Optimization of Chemically Defined Synthetic Mediaresearchgate.net
The production of erythromycin by the bacterium Saccharopolyspora erythraea is highly dependent on the composition of the fermentation medium. While complex media containing undefined components like yeast extract and peptone are often used, chemically defined synthetic media are preferred for metabolic studies and process optimization due to their known and reproducible composition. researchgate.netmdpi.com The optimization of these defined media is a systematic process aimed at enhancing erythromycin titer.
A key strategy involves high-throughput screening methods to identify and refine the essential components of the medium. nih.gov In one study, researchers started with a complex synthetic medium and, through systematic single-component deletion experiments, reduced the number of necessary components to just 19. nih.gov This minimal medium was then subjected to further optimization of each component's concentration. nih.gov
Further enhancements have been achieved by supplementing the defined medium with specific precursors or vitamins identified through transcriptomic analysis. The addition of various vitamins and their derivatives has been shown to significantly boost production.
Table 1: Effect of Vitamin Supplementation on Erythromycin Titer in a Chemically Defined Medium
| Vitamin/Derivative Added | Effect on Erythromycin Titer |
|---|---|
| Thiamine pyrophosphate (TPP) | 7.96% - 12.66% increase nih.gov |
| Vitamin B2 (Riboflavin) | 7.96% - 12.66% increase nih.gov |
| Vitamin B6 (Pyridoxine) | 7.96% - 12.66% increase nih.gov |
| Vitamin B9 (Folic Acid) | 7.96% - 12.66% increase nih.gov |
| Vitamin B12 (Cobalamin) | 7.96% - 12.66% increase nih.gov |
This table summarizes the reported increase in erythromycin production upon the individual addition of key vitamins to a chemically defined fermentation medium.
By applying statistical methods like the Plackett-Burman design, an optimal combination of these vitamins (specifically Vitamin B2, B6, and B12) was found to increase the erythromycin titer in shake flasks by as much as 39.2%. nih.gov The systematic optimization of a chemically defined medium, accounting for carbon, nitrogen, phosphate, and vitamin sources, led to a final erythromycin titer of 1380 mg/L, a 17-fold increase compared to the initial synthetic medium used. nih.gov
Scale-Up Methodologies in Industrial Bioprocessesnih.gov
Translating a successful laboratory-scale fermentation process to an industrial scale presents significant challenges, primarily related to maintaining optimal environmental conditions in much larger bioreactors. nih.gov The scale-up of erythromycin production is a multi-faceted engineering problem that considers cellular physiology, fluid dynamics, and mass transfer. nih.govresearchgate.net
A critical parameter in the aerobic fermentation of S. erythraea is the dissolved oxygen level. researchgate.net As the fermenter volume increases from laboratory scale (e.g., 50 L) to industrial scale (e.g., 132 m³ or 500 m³), maintaining an adequate oxygen supply becomes difficult due to changes in mixing characteristics and fluid dynamics. researchgate.netresearchgate.net The oxygen transfer rate (OTR) can decrease in larger vessels, impairing cell metabolism and hindering erythromycin biosynthesis. researchgate.net
To address this, modern scale-up methodologies employ a multi-scale analysis approach, integrating data from the molecular, cellular, and reactor levels. nih.gov Computational Fluid Dynamics (CFD) has become an indispensable tool for designing and validating large-scale bioreactors. researchgate.netresearchgate.net
Table 2: Key Parameters and Strategies in Erythromycin Fermentation Scale-Up
| Parameter/Strategy | Description | Relevance to Scale-Up |
|---|---|---|
| Oxygen Uptake Rate (OUR) | The rate at which the microorganism consumes oxygen. | A key physiological parameter used to define the oxygen demand of the culture. A high OUR in the early phase is beneficial for production. researchgate.net |
| Oxygen Transfer Rate (OTR) | The rate at which oxygen is transferred from the gas phase to the liquid phase. | This is often the limiting factor in large bioreactors. The OTR must meet or exceed the OUR to avoid oxygen limitation. researchgate.net |
| Time Constant of Oxygen Supply (tmt) | A measure of the efficiency of oxygen supply within the bioreactor. | For a 500 m³ bioreactor, the tmt was calculated to need to be less than 6.25 seconds to satisfy the OUR of S. erythraea. researchgate.net |
| Computational Fluid Dynamics (CFD) | A simulation technique used to model fluid flow, heat transfer, and mass transfer. | Used to design impeller configurations and predict fluid properties (e.g., gas hold-up, shear stress) to ensure adequate mixing and oxygen transfer in large fermenters before construction. researchgate.net |
| Magnetite Nanoparticles | The addition of nanoparticles to the fermentation broth. | A novel approach shown to increase the volumetric mass transfer coefficient (KLa) by 1.89 times, leading to a 2.25-fold higher erythromycin titer by improving oxygen availability. d-nb.info |
This table outlines the critical engineering and physiological parameters that must be managed during the scale-up of erythromycin production.
One successful scale-up project involved designing a 500 m³ fermenter. researchgate.net By first determining the physiological oxygen requirements in a 50 L bioreactor, engineers used CFD and time constant analysis to design an impeller combination that would meet the required oxygen supply time (tmt < 6.25 s) in the 500 m³ vessel. researchgate.net This rational design approach, which ensures that critical parameters like OTR are maintained across scales, is crucial for achieving high productivity in industrial settings. nih.gov
Chemical Synthesis Approaches for Erythromycin Phosphate
Erythromycin is produced via fermentation as a free base. google.commdpi.com To improve its properties for certain applications, it is often converted into a salt form. This compound is an acid addition salt of the erythromycin base. drugbank.com
The chemical synthesis of this compound is a straightforward acid-base reaction. The erythromycin molecule contains a basic dimethylamino group on its desosamine (B1220255) sugar, which can readily react with an acid to form a salt. nih.gov
The general approach involves:
Dissolving the Erythromycin Base : The purified erythromycin free base, isolated from the fermentation broth, is dissolved in a suitable solvent, such as water or an organic solvent like amyl acetate (B1210297). google.com
Addition of Phosphoric Acid : A stoichiometric amount of phosphoric acid (H₃PO₄) is added to the erythromycin solution. google.comgoogle.com
Salt Formation and Isolation : The reaction between the basic erythromycin and the phosphoric acid forms this compound. The salt can then be isolated from the solution, often by evaporation of the solvent or by precipitation. google.com
This conversion into a phosphate salt is a post-fermentation chemical modification designed to alter the physicochemical properties of the drug. Such salt forms can offer advantages in terms of stability, solubility, and formulation. google.com
Mechanisms of Action at the Molecular and Cellular Level
Non-Antibacterial Molecular Mechanisms
Beyond its well-established antibacterial properties, erythromycin (B1671065) exhibits significant non-antibacterial actions, particularly anti-inflammatory effects. nih.gov These effects are observed at concentrations lower than those required for antibacterial activity. nih.gov
The anti-inflammatory properties of erythromycin are multifaceted and involve the modulation of various cellular signaling pathways. nih.govnih.gov A key mechanism is the inhibition of the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. nih.gov Erythromycin has been shown to suppress NF-κB activation without affecting the degradation of its inhibitor, IκBα, suggesting that its target lies downstream in the signaling pathway. nih.gov
Furthermore, erythromycin can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.goversnet.org It also downregulates the expression of cell adhesion molecules on endothelial cells, which is crucial for the recruitment of neutrophils to sites of inflammation. nih.gov
A novel mechanism for erythromycin's anti-inflammatory action involves the upregulation of the homeostatic protein Developmental Endothelial Locus-1 (DEL-1). jci.org DEL-1 is known to inhibit neutrophil recruitment. By increasing DEL-1 expression, erythromycin can effectively dampen inflammatory responses in various tissues. jci.org This effect is mediated through the activation of the JAK2 signaling pathway. jci.org Importantly, these anti-inflammatory actions are independent of erythromycin's antibacterial activity, as demonstrated by derivatives lacking antimicrobial properties but retaining anti-inflammatory effects. nih.gov
Interactive Table 2: Summary of Erythromycin Phosphate's Mechanisms of Action
| Mechanism Type | Specific Action | Molecular Target/Pathway |
| Antibacterial | Inhibition of protein synthesis | Bacterial 50S ribosomal subunit drugbank.comresearchgate.net |
| Binding to 23S rRNA | A2058, A2059, G2505 nucleotides mdpi.comnih.govnih.gov | |
| Obstruction of nascent peptide exit tunnel | Physical blockage of peptide elongation mdpi.comnih.gov | |
| Inhibition of transpeptidation/translocation | Disruption of peptide chain transfer and ribosomal movement drugbank.cominterchemie.combasicmedicalkey.com | |
| Premature dissociation of peptidyl-tRNA | Release of incomplete protein chains researchgate.netasm.org | |
| Anti-inflammatory | Inhibition of NF-κB activation | Downstream of IκBα degradation nih.gov |
| Reduction of pro-inflammatory cytokines | Decreased production of IL-6, IL-8 nih.goversnet.org | |
| Downregulation of cell adhesion molecules | Reduced neutrophil recruitment nih.gov | |
| Upregulation of DEL-1 | Inhibition of neutrophil infiltration via JAK2 pathway jci.org |
Immunomodulatory Actions
Erythromycin demonstrates a broad range of immunomodulatory actions. nih.gov A key mechanism is the inhibition of neutrophilic inflammation. nih.gov This is achieved, in part, by upregulating the expression of Developmental Endothelial Locus-1 (DEL-1), a secreted protein that plays a crucial role in regulating neutrophil homeostasis and the resolution of inflammation. nih.gov By increasing DEL-1 expression, erythromycin can ameliorate neutrophilic inflammation in tissues such as the lungs and periodontium. nih.gov These immunomodulatory effects are distinct from its bactericidal activity and contribute to its therapeutic efficacy in chronic inflammatory diseases. nih.govnih.gov
Influence on Cytokine Production (e.g., IL-6, IL-8)
Erythromycin significantly influences the production of various cytokines. It has been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govresearchgate.net For instance, erythromycin can suppress IL-6 expression in human bronchial epithelial cells. ersnet.org Similarly, it can block the endotoxin-induced release of IL-6 and IL-8 from airway epithelial cells. ersnet.org The inhibition of IL-8, a potent neutrophil chemoattractant, is a key aspect of its anti-inflammatory effect. nih.gov Studies have shown that both erythromycin and its non-antibacterial derivative, EM703, can inhibit the production of IL-8, underscoring that this action is independent of its antimicrobial properties. nih.gov In some contexts, the inhibition of IL-6 production by erythromycin is linked to its inhibitory effect on Tumor Necrosis Factor (TNF), a primary inflammatory cytokine. nih.gov
Regulation of Transcription Factors (e.g., NF-κB)
Erythromycin's anti-inflammatory effects are also mediated through the regulation of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a pivotal regulator of genes involved in the inflammatory response, including those for IL-6 and IL-8. nih.govmdpi.com Erythromycin has been shown to inhibit the activation of NF-κB in human bronchial epithelial cells. nih.gov The mechanism does not appear to involve preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This suggests that erythromycin acts on the NF-κB signaling pathway downstream of the dissociation of NF-κB from IκBα. nih.gov This inhibitory action on NF-κB activation has been observed with both erythromycin and its non-bactericidal derivatives, further confirming the separation of its anti-inflammatory and antimicrobial functions. nih.gov
Interaction with Cellular Signaling Pathways
Erythromycin interacts with several intracellular signaling pathways to exert its immunomodulatory effects. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK)/MAPK pathway. nih.gov Erythromycin can inhibit the activation of this pathway, leading to reduced cell proliferation and increased apoptosis in certain cell types, such as those derived from nasal polyps. nih.gov Furthermore, erythromycin has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.org By down-regulating key proteins in this pathway like PI3K, p-AKT, and p-mTOR, erythromycin can attenuate cellular senescence induced by oxidative stress. frontiersin.org The antibiotic also appears to influence calcium signaling, selectively inhibiting Ca2+ influx through the P2X channel in A549 lung cells, which may contribute to its clinical efficacy in airway inflammation. nih.gov
Modulation of Endothelial Cell Metabolism (e.g., ATP, ADP, GTP levels)
Erythromycin can significantly modulate the metabolism of endothelial cells, particularly affecting the intracellular levels of high-energy phosphates. In vitro studies using human venous endothelial cells have demonstrated that exposure to erythromycin can lead to a rapid and substantial decline in intracellular levels of adenosine (B11128) 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP). nih.gov For example, incubation with 2 mg/mL erythromycin caused a significant drop in ATP and ADP levels within 60 minutes. nih.gov This depletion of high-energy phosphates suggests a direct impact on the energy metabolism of these cells. nih.gov The maintenance of ATP and guanosine (B1672433) 5'-triphosphate (GTP) levels is crucial for endothelial cell tolerance to conditions like hypoxia. jci.org
Species-Specific Binding and Conformational Changes in Ribosomal Interactions
The primary antibacterial mechanism of erythromycin involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This interaction is highly specific, and variations in the ribosome structure between different bacterial species can lead to differences in binding affinity and efficacy. mdpi.comresearchgate.net
Erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the ribosome. tandfonline.com Key interactions occur with specific nucleotides of the 23S rRNA, such as A2058 and A2059 in the peptidyl transferase loop. nih.govpnas.org Mutations in this region can induce conformational changes in the loop, leading to reduced drug binding and conferring resistance. nih.gov
Interestingly, the binding of erythromycin can induce conformational changes in the ribosome that are species-specific. For instance, a reorientation of nucleotide A2062 is observed upon erythromycin binding in some species like Thermus thermophilus, but not in others such as Escherichia coli. mdpi.comtandfonline.compnas.org These subtle, species-specific differences in the ribosomal architecture and the resulting conformational changes upon drug binding are critical for understanding the spectrum of activity and the development of resistance to macrolide antibiotics. mdpi.comresearchgate.net
Interactions with Chloroplast Ribosomes in Plant Systems
Erythromycin can also interact with the ribosomes found in the chloroplasts of plant cells. Chloroplasts possess their own protein synthesis machinery, including 70S ribosomes, which are similar to those found in bacteria. tandfonline.com This similarity makes them susceptible to antibiotics that target bacterial ribosomes.
Studies have shown that erythromycin can inhibit protein production in chloroplasts by binding to the chloroplast ribosome and reducing the expression of chloroplast genes. tandfonline.com This inhibition of protein synthesis can lead to observable physiological effects in plants, such as a reduction in chlorophyll (B73375) content and photosynthetic efficiency. nih.gov Examination of the ultrastructure of chloroplasts in plants treated with erythromycin has revealed the presence of abnormally shaped plastids. nih.gov The interaction of erythromycin with chloroplast ribosomes has been a subject of genetic studies, particularly in the green alga Chlamydomonas reinhardi, where mutants resistant to erythromycin have been used to probe the structure and function of the chloroplast ribosome. oup.com
Pharmacodynamics and Pharmacokinetics in Preclinical and in Vitro Systems
In Vitro Studies of Cellular Uptake and Distribution
In vitro studies have demonstrated that erythromycin (B1671065) A base is effectively concentrated by various human-derived tissue culture cells. asm.org This includes cells from normal bronchus, kidney, liver, lung, and skin, as well as cancer cells from the breast, liver, and lung. asm.org Intracellular levels of erythromycin can reach 4 to 12 times that of the extracellular environment. asm.org The total amount of accumulated erythromycin is dependent on the external concentration of the antibiotic; however, the ratio of cellular to extracellular concentration remains largely independent of the initial drug concentration. asm.org
The uptake of erythromycin is a reversible process. nih.gov When cells that have accumulated the antibiotic are placed in an antibiotic-free medium, the drug rapidly egresses. asm.org Bioactivity assays have confirmed that the expelled drug is the unmetabolized, fully active antibiotic. asm.org This ability of various human cell types to concentrate erythromycin likely contributes to its effectiveness against intracellular pathogens. asm.org
Studies comparing different macrolides have shown varied uptake kinetics. For instance, in phagocytic cells, erythromycin uptake is rapid but saturable, and it is quickly released from preloaded cells. nih.gov In contrast, azithromycin (B1666446) exhibits a more massive and non-saturable uptake with slow release. nih.gov The accumulation of erythromycin is also influenced by pH, with acidic conditions inhibiting uptake. nih.gov Subcellular fractionation experiments have revealed that in macrophages, about half of the intracellular erythromycin is associated with lysosomes, while in polymorphonuclear leukocytes, approximately one-third is found in azurophil granules. nih.gov
Table 1: Cellular Uptake of Macrolide Antibiotics in RAW 264.7 Cells
| Macrolide | Intracellular to Extracellular Ratio (I/E) after 3h |
|---|---|
| Azithromycin | ~35 |
| Erythromycin | Moderately taken up |
| Clarithromycin (B1669154) | Moderately taken up |
| Telithromycin | Moderately taken up |
Data derived from a study comparing the uptake of different macrolides in RAW 264.7 macrophage-like cells. nih.gov
Biotransformation and Metabolism in Experimental Models (e.g., animal liver microsomes)
The biotransformation of erythromycin is a critical aspect of its pharmacokinetics, primarily occurring in the liver. mdpi.com After oral administration, a significant portion, around 80%, of an erythromycin dose is metabolically inactivated. msdvetmanual.com
A primary metabolic pathway for erythromycin is N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This process involves the removal of a methyl group from the dimethylamino group of the desosamine (B1220255) sugar. wam.go.jp Studies using [14C]methyl-labeled erythromycin have enabled the development of a sensitive and specific assay for N-demethylation. nih.gov This process has been observed across various species, indicating a conserved metabolic pathway. wam.go.jp In phenobarbital-induced rat liver microsomes, erythromycin undergoes NADPH-dependent N-demethylation. amegroups.cn
The major metabolite resulting from the N-demethylation of erythromycin is des-N-methyl-erythromycin. wam.go.jpchemicalbook.com This metabolite is the only one known to retain some microbiological activity, although it is significantly less active than the parent compound, erythromycin A. wam.go.jpchemicalbook.com Another metabolite, anhydroerythromycin (AHE), is formed in the acidic environment of the stomach. mdpi.com While microbiologically inactive, AHE has been shown in vitro to be a more potent inhibitor of cytochrome P450 oxidation than erythromycin itself. mdpi.com Research in chicken liver microsomes has confirmed the production of N-desmethyl-erythromycin A from erythromycin A. mdpi.com
The cytochrome P450 superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of over half of all prescribed medicines, including erythromycin. medsafe.govt.nzaafp.org CYP3A4 is the most significant isoform in humans and is abundant in the liver and small intestine. medsafe.govt.nzaafp.org Erythromycin N-demethylation is specifically catalyzed by CYP3A isozymes. nih.gov In fact, erythromycin itself is both a substrate and an inhibitor of CYP3A4. aafp.org
Studies in rat liver microsomes have shown that CYP3A1 is primarily responsible for the N-demethylation of erythromycin. tandfonline.com In humans, the equivalent activity is carried out mainly by CYP3A4. tandfonline.com The interaction is complex; at low concentrations, erythromycin and other CYP3A4 substrates like testosterone (B1683101) can act as competitive inhibitors to each other's metabolism. nih.gov The formation of inactive complexes between erythromycin metabolites and the iron of the cytochrome P-450 heme group can also occur, leading to mechanism-based inhibition. nih.govnih.gov
Table 2: Key Cytochrome P450 Isoenzymes and their Interaction with Erythromycin
| Isoenzyme | Role in Erythromycin Metabolism | Interaction Type |
|---|---|---|
| CYP3A4 (Human) | Primary enzyme for N-demethylation | Substrate and Inhibitor aafp.org |
| CYP3A1 (Rat) | Catalyzes N-demethylation | Substrate tandfonline.com |
Drug efflux transporters, such as P-glycoprotein (P-gp), are crucial in modulating the intracellular concentration of various drugs, including erythromycin. tg.org.au P-gp functions as an efflux pump, actively transporting substrates out of cells. tg.org.au This transporter is found in various tissues, including the small intestine, liver, and kidneys. tg.org.au
Erythromycin is a known substrate of P-gp. tg.org.au In J774 murine macrophages, the influx of erythromycin is negatively impacted by P-gp activity, leading to lower intracellular accumulation. epa.govnih.gov Inhibition of P-gp by agents like verapamil, cyclosporine, and GF120918 has been shown to increase the cellular accumulation of erythromycin by approximately three- to fourfold. epa.govnih.gov This suggests that P-gp plays a significant role in limiting the intracellular concentration of erythromycin. Erythromycin can also act as a competitive inhibitor of P-gp, affecting the transport of other P-gp substrates like doxorubicin. nih.gov Studies using inhibitors of the Multidrug Resistance-Associated Protein (MRP), such as probenecid, have shown no effect on erythromycin accumulation, indicating the specificity of P-gp's involvement. epa.govnih.gov
Theoretical Pharmacokinetic Modeling
Pharmacokinetic (PK) modeling is a valuable tool for understanding and predicting the behavior of drugs in the body. researchgate.net For erythromycin, various models have been developed to describe its complex pharmacokinetics.
A one-compartment linear model has been used to describe the pharmacokinetics of erythromycin after repeated dosing, accounting for a lag time in absorption and variability in absorption and elimination. nih.gov More comprehensive physiologically based pharmacokinetic (PBPK) models have also been developed. simulations-plus.com These mechanistic models incorporate multiple processes, including clearance by CYP3A4 metabolism, uptake by transporters like organic anion transporting polypeptides (OATPs), and active secretion into the gastrointestinal lumen and bile by P-gp. simulations-plus.com Such models utilize in vitro data, such as N-demethylation rates in human liver microsomes, to parameterize metabolic clearance. simulations-plus.com
Mathematical models have also been developed based on the concept of a dynamic system to successfully fit measured data of orally administered erythromycin. symbiosisonlinepublishing.com These models can determine key pharmacokinetic variables and have shown that nonlinear functions, such as the Hoerl function, may provide a better fit for the pharmacokinetic profile of erythromycin compared to simpler polynomial models. researchgate.net
Advanced Analytical Methodologies for Erythromycin Phosphate and Its Metabolites
Chromatographic Techniques
Chromatography, a powerful separation technique, is widely used in the analysis of erythromycin (B1671065) phosphate (B84403). High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling and Related Substances
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely adopted method for the separation and quantification of erythromycin and its related substances. These methods are essential for impurity profiling in bulk drug substances and finished pharmaceutical products.
A common approach involves reversed-phase HPLC, often requiring a high pH mobile phase to achieve optimal separation and peak shape for erythromycin and its structurally similar impurities. nih.gov An isocratic HPLC-UV method utilizing a C18 polymeric column with a mobile phase of 0.02 M potassium phosphate dibasic buffer (pH 9) and acetonitrile (B52724) (60:40) at a flow rate of 1 mL/min has been successfully developed. nih.gov Detection is typically carried out at a low UV wavelength, such as 205 nm or 210 nm, to ensure sensitivity for all related compounds. nih.govmagtechjournal.com
To overcome interference from polymeric materials in enteric-coated tablets, a novel sample preparation technique using a molecular weight centrifuge filter has been introduced. nih.gov Another HPLC-UV method for impurity profiling uses an end-capped reversed-phase column with cyanopropyl groups. This method employs a gradient elution with 32 mM potassium phosphate buffer at pH 8.0 and a mixture of acetonitrile/methanol (B129727) (75:25), and can be performed at room temperature (25°C). nih.gov This is an improvement over some pharmacopeial methods that require elevated temperatures. nih.gov
The stability of erythromycin and its esters in common HPLC solvents like methanol and acetonitrile is a critical factor that needs to be considered during method development. magtechjournal.com The composition of the mobile phase has the most significant impact on the retention and selectivity of erythromycin and its related substances. magtechjournal.com
Table 1: HPLC-UV Method Parameters for Erythromycin Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | C18 Polymeric | End-capped RP with cyanopropyl groups |
| Mobile Phase | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9): Acetonitrile (60:40) | Gradient with 32 mM Potassium Phosphate Buffer (pH 8.0) and Acetonitrile/Methanol (75:25) |
| Flow Rate | 1 mL/min | Not Specified |
| Detection Wavelength | 205 nm | Not Specified |
| Temperature | Not Specified | 25°C |
| Application | Identification and quantitation in enteric-coated tablets | Impurity profiling |
This table summarizes key parameters from two different HPLC-UV methods developed for the analysis of erythromycin and its related substances.
Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Determination
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. This is achieved through the use of columns with smaller particle sizes (typically 1.7 µm) and instrumentation capable of handling higher pressures. thepharmajournal.com
A validated stability-indicating RP-UPLC method has been developed for the quantitative determination of erythromycin estolate. ijpsr.comijpsr.com This method utilizes a BEH C18 column (50 × 2.1 mm; 1.7 µm) with a mobile phase consisting of 0.002M di-potassium hydrogen phosphate and acetonitrile (53:47 v/v) at a flow rate of 0.6 ml/min. ijpsr.comijpsr.com The column temperature is maintained at 40°C, and detection is performed at 210 nm. ijpsr.comijpsr.com This method has been shown to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. ijpsr.com
Another UPLC method was developed for the quantitative determination of erythromycin in cleaning validation swab samples and pharmaceutical formulations. thepharmajournal.com This method employs a BEH C18 column (50 mm x 2.1 mm, 1.7 µm) at 50°C and uses a gradient elution with a mobile phase composed of a buffer solution (2.84g of Disodium hydrogen phosphate in 1000mL water, pH 8.5) and methanol. thepharmajournal.com This UPLC method significantly reduces the analysis time to 6 minutes compared to a 32-minute run time for a comparable HPLC method. thepharmajournal.com
For the analysis of macrolide antibiotics, including erythromycin, UPLC can be coupled with an Evaporative Light Scattering (ELS) detector. waters.comwaters.com This approach is beneficial as it does not rely on the chromophoric properties of the analytes. A fast, generic gradient on a C18 column can achieve separation in as little as 90 seconds. waters.comwaters.com
Table 2: UPLC Method Parameters for Erythromycin Determination
| Parameter | Method 1 (Erythromycin Estolate) | Method 2 (Erythromycin Residue) | Method 3 (General Macrolides) |
|---|---|---|---|
| Column | BEH C18 (50 × 2.1 mm; 1.7 µm) | BEH C18 (50 mm x 2.1 mm, 1.7 µm) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | 0.002M Di-potassium hydrogen phosphate and Acetonitrile (53:47 v/v) | Gradient with Disodium hydrogen phosphate buffer (pH 8.5) and Methanol | Gradient with 0.05% TFA in Water and 0.05% TFA in Acetonitrile |
| Flow Rate | 0.6 ml/min | 0.5 mL/min | 0.84 mL/min |
| Detection | UV at 210 nm | Photodiode Array Detector | Evaporative Light Scattering (ELS) |
| Temperature | 40°C | 50°C | 35°C |
| Run Time | Not Specified | 6 minutes | 90 seconds |
This table compares the parameters of three different UPLC methods for the analysis of erythromycin and related compounds, highlighting the versatility of the technique.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the identification and structural elucidation of erythromycin metabolites. nih.govresearchgate.net This technique provides high sensitivity and mass accuracy, enabling the determination of the elemental composition of unknown compounds. nih.govresearchgate.net
A nontargeted screening approach using LC/ESI-HRMS has been developed to identify erythromycin metabolites in biological matrices such as chicken liver microsomes. nih.govresearchgate.net This method typically employs a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net In one study, this approach successfully identified N-desmethyl-erythromycin A as a metabolite of erythromycin A. nih.govdntb.gov.ua
The development of in-silico MS/MS libraries can further aid in the annotation of pharmaceutical metabolites in environmental and biological samples. lcms.cz By combining software prediction, literature review, and known metabolic pathways, a large number of potential metabolites can be predicted and then screened for using LC-HRMS. lcms.cz
Forced degradation studies often utilize LC-MS to identify degradation products. lcms.cz The use of mass detection is advantageous as it allows for the putative identification of peaks without the need for reference standards, which are often unavailable during early drug development. lcms.cz
Table 3: LC-HRMS for Metabolite Identification
| Parameter | Value |
|---|---|
| Technique | Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC/ESI-HRMS) |
| Column | Agilent Eclipse Plus C18 (100 mm × 2.1 mm; i.d. 3.5 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid-water and acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Ion Mode |
| Application | Identification of metabolites in chicken liver microsomes |
This table outlines the typical parameters for an LC-HRMS method used for the identification of erythromycin metabolites.
Electrophoretic Techniques
Capillary electrophoresis offers a high-efficiency separation alternative to liquid chromatography for the analysis of erythromycin and its related substances.
Capillary Electrophoresis (CE) for Separation of Erythromycin and Related Substances
Capillary Electrophoresis (CE) is a highly efficient separation technique that has been successfully applied to the analysis of erythromycin and its related substances. nih.gov CE methods are known for their high resolving power and are particularly suitable for separating structurally similar compounds. nih.gov
A CE method has been developed for the quantitative determination of erythromycin and its related substances, including erythromycin C, anhydroerythromycin, and N-demethylerythromycin A. nih.gov The separation is achieved in a 50 mM phosphate buffer at pH 7.5 with an applied voltage of 20 kV. nih.gov To enhance detection sensitivity, a detection wavelength of 200 nm is used, and the sample is injected in a solvent of lower conductivity than the electrolyte. nih.gov
For the separation of a mixture of macrolide antibiotics including erythromycin, josamycin (B1673084), and oleandomycin, a 75 mM phosphate buffer (pH 7.5) containing 50% (v/v) methanol was used with an applied voltage of 25 kV. nih.gov The inclusion of an organic solvent like methanol in the buffer is crucial for achieving resolution of these compounds. nih.govnih.gov While erythromycin itself has been investigated as a potential chiral selector in CE, it has not shown success in separating racemic mixtures of various acidic, neutral, or weakly basic compounds. researchgate.net
Table 4: Capillary Electrophoresis Method Parameters
| Parameter | Method 1 (Erythromycin & Related Substances) | Method 2 (Macrolide Mixture) |
|---|---|---|
| Buffer | 50 mM Phosphate Buffer (pH 7.5) with 35% (v/v) ethanol | 75 mM Phosphate Buffer (pH 7.5) with 50% (v/v) methanol |
| Applied Voltage | 30 kV | 25 kV |
| Capillary | Not Specified | 100 cm x 75 µm I.D. fused-silica |
| Detection | 200 nm | Not Specified |
| Analysis Time | Approximately 45 minutes | Less than 30 minutes |
This table presents the conditions for two different capillary electrophoresis methods for the separation of erythromycin and other macrolides.
Spectrophotometric Approaches
Spectrophotometric methods provide a simpler and more cost-effective alternative for the determination of erythromycin, particularly in pharmaceutical dosage forms.
These methods can be based on direct UV measurement or derivative spectrophotometry. jfda-online.comjfda-online.com For erythromycin, direct UV absorbance is typically measured around 285 nm, while first derivative measurements can be taken at 300 nm. jfda-online.comjfda-online.com The use of a first derivative measurement can help to minimize interference from excipients in the formulation. jfda-online.comjfda-online.com These methods often involve hydrolyzing erythromycin stearate (B1226849) to erythromycin using a dibasic potassium phosphate buffer at pH 8 in a methanol solvent. jfda-online.comjfda-online.com
Another spectrophotometric approach involves the formation of a colored charge-transfer complex. researchgate.netderpharmachemica.com Erythromycin, acting as an n-electron donor, can react with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a complex that can be quantified spectrophotometrically at a specific wavelength, such as 464 nm. researchgate.netderpharmachemica.com This method has been shown to be simple, sensitive, and applicable to the determination of erythromycin in pure and commercial forms. researchgate.netderpharmachemica.com
Additionally, a method based on the complexation of erythromycin with metal ions, such as copper (II) at pH 5, has been developed. The resulting complex can be measured at 404 nm. austinpublishinggroup.com Another method utilizes the formation of a complex with nickel at pH 7, with the absorbance measured at 228.5 nm. tandfonline.com
Table 5: Spectrophotometric Methods for Erythromycin Determination
| Method | Principle | Wavelength | Key Reagents | Linearity Range |
|---|---|---|---|---|
| Direct UV | Direct absorbance measurement | 285 nm | Methanol, Dibasic potassium phosphate buffer (pH 8) | 3-15 mg/mL |
| First Derivative | First derivative of absorbance spectrum | 300 nm | Methanol, Dibasic potassium phosphate buffer (pH 8) | 3-15 mg/mL |
| Charge-Transfer Complex | Formation of a colored complex with DDQ | 464 nm | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Methanol | 5-150 µg/ml |
| Metal Complexation (Cu) | Formation of a complex with Copper (II) | 404 nm | Copper (II) solution (pH 5) | 2.5-30 µg/ml |
| Metal Complexation (Ni) | Formation of a complex with Nickel | 228.5 nm | Nickel solution (pH 7) | 80.0-300.0 µg/mL |
This table summarizes various spectrophotometric approaches for the quantification of erythromycin.
Direct UV Spectrophotometry
Direct Ultraviolet (UV) Spectrophotometry offers a simple and rapid approach for the quantification of erythromycin. jfda-online.comjfda-online.comncl.edu.twresearchgate.net This technique is based on the principle that erythromycin absorbs UV light at a specific wavelength. For analysis, a standard solution of erythromycin typically exhibits maximum absorbance (λmax) at approximately 285 nm. jfda-online.comjfda-online.comncl.edu.twresearchgate.net The solvent system often consists of a mixture of methanol and a dibasic potassium phosphate buffer (e.g., pH 8.0), which also serves to hydrolyze erythromycin esters to the base form for consistent measurement. jfda-online.comjfda-online.comncl.edu.twresearchgate.net
While this method demonstrates good linearity, with correlation coefficients often exceeding 0.98 over concentration ranges like 3-15 mg/mL, it is highly susceptible to interference from excipients commonly found in pharmaceutical dosage forms. jfda-online.comresearchgate.net This matrix interference can significantly impact the accuracy of the results, leading to poor and variable recoveries, which in some studies were as low as 43-66%. jfda-online.comjfda-online.com Consequently, direct UV spectrophotometry may not be suitable for the analysis of erythromycin in complex sample matrices without extensive sample cleanup. jfda-online.com
Table 1: Performance Characteristics of Direct UV Spectrophotometry for Erythromycin Analysis
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Wavelength (λmax) | 285 nm | jfda-online.com, jfda-online.com, ncl.edu.tw |
| Linearity Range | 1-9 µg/mL, 3-15 mg/mL | jfda-online.com, researchgate.net, researchgate.net |
| Correlation Coefficient (r²) | > 0.98 | jfda-online.com, ncl.edu.tw, researchgate.net |
| Limit of Detection (LOD) | 0.08 mg/mL | jfda-online.com, jfda-online.com, ncl.edu.tw |
| Limit of Quantitation (LOQ) | 0.24 mg/mL | jfda-online.com, jfda-online.com, ncl.edu.tw |
| Mean Recovery | 43.80% - 66.03% | jfda-online.com, jfda-online.com |
First Derivative Spectrophotometry
To overcome the limitations of direct UV spectrophotometry, particularly the significant matrix interference, first derivative spectrophotometry is employed. This technique measures the rate of change of absorbance with respect to wavelength (dA/dλ), which can effectively resolve the analyte spectrum from that of interfering background components. For erythromycin, measurements are typically taken at 300 nm. jfda-online.comncl.edu.tw
First derivative spectrophotometry demonstrates significantly improved performance for analyzing erythromycin in complex dosage forms. jfda-online.comncl.edu.tw Studies have shown that this method yields much better mean recovery values, often between 97.6% and 106.5%, compared to the direct UV method. jfda-online.comjfda-online.com While it may have a higher limit of detection (LOD) and limit of quantitation (LOQ) than the direct method, its enhanced accuracy and precision in the presence of excipients make it a more reliable spectrophotometric technique. jfda-online.comjfda-online.comncl.edu.tw The method also shows excellent linearity (r² > 0.99) and good precision. jfda-online.comresearchgate.net The use of a standard addition method is often recommended for both direct and derivative techniques to minimize matrix interference. jfda-online.comncl.edu.tw
Table 2: Comparative Performance of First Derivative vs. Direct UV Spectrophotometry
| Parameter | First Derivative Spectrophotometry | Direct UV Spectrophotometry | Source(s) |
|---|---|---|---|
| Measurement Wavelength | 300 nm | 285 nm | jfda-online.com, ncl.edu.tw |
| Linearity (r²) | > 0.99 | > 0.98 | jfda-online.com, researchgate.net |
| LOD | 1.37 mg/mL | 0.08 mg/mL | jfda-online.com, jfda-online.com, ncl.edu.tw |
| LOQ | 4.17 mg/mL | 0.24 mg/mL | jfda-online.com, jfda-online.com, ncl.edu.tw |
| % Mean Recovery | 94.92% - 109.32% | 14.89% - 81.60% | jfda-online.com |
| Precision (%RSD) | < 3.34% | up to 47.39% | jfda-online.com, jfda-online.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of erythromycin and its metabolites. researchgate.netmdpi.com Both one-dimensional and two-dimensional NMR experiments, such as ¹H and ¹³C NMR, are used to provide a complete assignment of signals and confirm the molecular structure. researchgate.netpnas.org
NMR is instrumental in identifying and characterizing different forms and derivatives of erythromycin. For instance, it has been used to prove the existence of a ring-chain tautomerism in solid-phase erythromycin A, identifying the formation of a cyclic hemiketal under certain conditions. researchgate.net In solution, NMR can distinguish between the major 9-keto form and minor 9,12-hemiacetal isomers. researchgate.net Furthermore, NMR is crucial in the structural confirmation of novel, synthetically or biosynthetically produced erythromycin derivatives, such as confirming the addition of an ethyl group at the C-6 position in metabolically engineered variants. pnas.org The technique is also applied to study the conformational changes of erythromycin and its interactions with biological targets or membrane-mimicking environments, providing insights into its mechanism of action. rsc.orgacs.org
Method Development and Validation Principles (e.g., Specificity, Linearity, LOD, LOQ, Accuracy, Precision, Stability-Indicating Methods)
The validation of any analytical method for erythromycin phosphate is essential to ensure its reliability, and it is conducted according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netijpsr.com
Specificity : This ensures that the signal measured is unequivocally from erythromycin, without interference from impurities, degradation products, or excipients. ijpsr.comresearchgate.net Stability-indicating methods are developed using forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to demonstrate that the method can separate the intact drug from any resulting degradants. ijpsr.comresearchgate.net
Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For erythromycin, methods are often validated over ranges such as 400-600 μg/mL or 2-12 µg/mL, consistently achieving high correlation coefficients (r²) of 0.999 or greater. ijpsr.commit.eduoaji.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jfda-online.comnih.gov For an HPLC method, these values for erythromycin have been reported as 0.005969 mg/mL (LOD) and 0.0196 mg/mL (LOQ). nih.gov For a first derivative spectrophotometric method, the LOD and LOQ were 1.37 mg/mL and 4.17 mg/mL, respectively. jfda-online.comncl.edu.tw
Accuracy : Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed. The closeness of the measured value to the true value is expressed as a percentage recovery. For validated erythromycin methods, mean recoveries are typically within the range of 98-102%, with values reported such as 99.5% and between 101.27% - 104.99%. mit.edunih.gov
Precision : Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is usually reported as the Relative Standard Deviation (%RSD). For erythromycin assays, validated methods show excellent precision, with intra- and inter-day %RSD values typically below 2%, and often less than 1%. researchgate.netmit.edu
Stability-Indicating Methods : A crucial aspect of pharmaceutical analysis, these methods definitively quantify the drug in the presence of its degradation products. For erythromycin, which is known to degrade in acidic conditions, stability-indicating HPLC methods have been developed that can resolve the parent drug from products formed under stress conditions like acid and base hydrolysis, oxidation, and heat. ijpsr.comresearchgate.netarabjchem.org
Table 3: Summary of Validation Parameters for Erythromycin Analytical Methods
| Parameter | Typical Acceptance Criteria/Reported Values | Source(s) |
|---|---|---|
| Specificity | No interference from degradants/excipients | ijpsr.com, researchgate.net |
| Linearity (r²) | ≥ 0.999 | ijpsr.com, thepharmajournal.com, nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov, mit.edu |
| Precision (%RSD) | ≤ 2.0% | researchgate.net, mit.edu |
| LOD (HPLC) | 0.005969 mg/mL | nih.gov |
| LOQ (HPLC) | 0.0196 mg/mL | nih.gov |
Sample Preparation and Matrix Effects in Analytical Procedures
Effective sample preparation is a critical step in the analysis of erythromycin, especially from complex matrices like pharmaceutical formulations or biological fluids, to remove interfering substances and minimize matrix effects. researchgate.net The presence of excipients in tablets or creams, or endogenous components in serum, can suppress or enhance the analytical signal, leading to inaccurate quantification. jfda-online.comingentaconnect.com
Several extraction techniques are utilized. Solid-phase extraction (SPE) is a common and effective method for cleaning up and concentrating samples, offering high recoveries and the removal of interfering substances. researchgate.netresearchgate.net Other methods include traditional liquid-liquid extraction (LLE) and more modern techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied for the extraction of erythromycin from tissues and eggs. nih.govresearchgate.net The choice of extraction solvent is also critical; mixtures like acetonitrile and water are often used. oaji.netresearchgate.net
For spectrophotometric methods, matrix effects can be partially overcome by using first derivative techniques or the standard addition method. jfda-online.comncl.edu.tw In chromatography, matrix effects are often mitigated by using an internal standard, such as roxithromycin (B50055), which helps to correct for variations during sample preparation and injection. ingentaconnect.com The goal of any sample preparation procedure is to achieve a clean extract that allows for sensitive and selective analysis while protecting the analytical instrumentation. researchgate.net
Chemical and Environmental Fate of Erythromycin Phosphate
Chemical Degradation Pathways
The chemical stability of erythromycin (B1671065) is influenced by several factors, leading to its transformation through hydrolysis, oxidation, and photodegradation.
Erythromycin is notably unstable in acidic conditions, a characteristic that significantly affects its chemical fate. researchgate.netjanusinfo.se The degradation in acidic aqueous solutions is a complex process involving intramolecular dehydration. researchgate.net This instability leads to the formation of inactive degradation products, such as anhydroerythromycin A. researchgate.net The rate of this acid-catalyzed degradation is pH-dependent, with increased conversion rates at lower pH values. nih.gov For instance, erythromycin's stability is compromised in acidic environments like the stomach, leading to its inactivation. oup.com Conversely, the compound is relatively more stable in neutral or alkaline conditions. hydroshare.org Studies have shown that the degradation of erythromycin A in aqueous solutions is critically influenced by pH. nih.gov In acidic media (pH 3.5-5.5), it can transform into anhydroerythromycin A and also establish an equilibrium with erythromycin A enol ether. nih.gov In weakly alkaline conditions (pH 7.0-9.0), hydroxide (B78521) ions can catalyze the hydrolysis of the lactonyl ester bond. nih.gov The maximum stability of erythromycin is observed in the pH range of 3 to 5. irb.hr The bioavailability of conventional erythromycin stearate (B1226849) tablets is low partly due to this instability at acidic pH. oup.com
Oxidation processes, particularly ozonation, are effective in degrading erythromycin. acs.org Ozone can attack and modify the active functional groups of the antibiotic, thereby reducing its antimicrobial properties. acs.org The reaction between ozone and erythromycin is a second-order reaction, and the rate is significantly influenced by pH. researchgate.net The deprotonated form of erythromycin reacts rapidly with ozone, with a determined second-order rate constant of 4.44x10⁹ M⁻¹·s⁻¹, while the protonated form shows no reaction. researchgate.net Consequently, ozonation is more effective at higher pH levels where deprotonation is favored. researchgate.net
Ozone is considered the primary oxidant in the removal of erythromycin through ozonation. researchgate.net Advanced Oxidation Processes (AOPs), which involve hydroxyl radicals, are also effective. researchgate.net However, fewer primary degradation products are observed from hydroxyl radical-based treatments compared to direct ozonation. researchgate.net This is attributed to the non-selective and diffusion-controlled nature of hydroxyl radical reactions. researchgate.net Ozonation can lead to several degradation products, with one study identifying six products, one from direct ozone attack on the tertiary amine group and others from radical ion attacks. researchgate.netgcu.ac.uk
Table 1: Factors Influencing Ozonation of Erythromycin
| Factor | Effect on Degradation | Reference |
| pH | Positive impact; degradation increases at higher pH due to deprotonation. | researchgate.net |
| Initial Ozone Dose | Positive impact; higher doses lead to a higher removal rate. | researchgate.net |
| Carbonate Buffers | Negligible effect. | researchgate.net |
| Phosphate (B84403) Buffers | Negligible effect. | researchgate.net |
Photodegradation, or photolysis, is another pathway for the breakdown of erythromycin in the environment. iastate.edu This process involves the degradation of the compound upon exposure to light. iastate.edu Photocatalysis, a method utilizing a photocatalyst to accelerate the reaction, can efficiently degrade erythromycin into simpler compounds like water, carbon dioxide, and inorganic acids. acs.org During photocatalysis, irradiation can lead to the formation of hydroxyl radicals which then react with and promote the degradation of erythromycin. acs.org Studies have identified several photodegradation products (PDPs) of erythromycin, indicating that the parent compound is transformed into various other molecules during this process. iastate.edu
Environmental Persistence and Dissipation
Once in the environment, erythromycin phosphate's behavior is governed by its movement, binding properties, and ultimate sequestration, which affects its bioavailability.
Erythromycin has been frequently detected in aquatic environments, including streams and sediments. researchgate.netiastate.edu It exhibits a tendency to bind to particulate matter and sediment. researchgate.netiastate.edu This sorption to solid phases is a key factor in its environmental distribution. oup.com The persistence of erythromycin in water is influenced by factors such as temperature, pH, and sunlight exposure. arviatechnology.com While it can persist for extended periods in water, its half-life is significantly shorter when sediment is present due to partitioning into the solid phase. acs.org In sediment-containing systems, erythromycin concentration in the water column decreases as it accumulates in the sediment. researchgate.netacs.org Studies have shown that macrolide antibiotics can persist in stream sediments for over a decade after discharge, eventually reaching deeper alluvial sediments and groundwater. irb.hr
Table 2: Environmental Fate of Erythromycin in Aquatic Systems
| Compartment | Behavior | Key Findings | Reference |
| Water Column | Dissipation and partitioning | Half-life is significantly shorter in the presence of sediment. acs.org | acs.org |
| Sediment | Accumulation and persistence | Concentrations can be markedly higher than in the water column. acs.org Residues can persist for over 10 years. irb.hr | irb.hracs.org |
| Particulate Matter | Binding/Adsorption | Erythromycin has a strong affinity for binding to particulate matter. researchgate.netiastate.edu | researchgate.netiastate.edu |
The sequestration of erythromycin in sediment plays a crucial role in its long-term environmental fate and bioavailability. researchgate.netiastate.edu Once bound to sediment, erythromycin can be subject to biotic processes like mineralization. researchgate.netiastate.edu The aging of erythromycin residues in sediment can influence their mobility and availability. researchgate.netiastate.edu While sequestered, erythromycin is generally less bioavailable to aquatic organisms. researchgate.netiastate.edu However, the presence of other substances, such as manure, can influence its fate. researchgate.net Manure amendments in sediment have been shown to increase the amount of extractable erythromycin and its release into the overlying water, potentially increasing its bioavailability. researchgate.net The initial rate of mineralization of erythromycin in sediments appears to be controlled by the rate at which it is released from being sorbed to soil components. oup.com
Fate in Soils and Soil Types
The environmental fate of erythromycin in terrestrial ecosystems is significantly influenced by the physical and chemical properties of the soil. Key processes governing its persistence and mobility include sorption to soil particles, degradation, and the formation of bound residues. The specific characteristics of different soil types play a crucial role in the extent and rate of these processes.
Research has shown considerable variability in the fate of erythromycin across different agricultural soils. For instance, in a study utilizing 14C-labeled erythromycin, its behavior was compared in three distinct soil types: black soil (BS), fluvo-aquic soil (FS), and red soil (RS). A significant finding was the rapid mineralization of erythromycin in black soil and fluvo-aquic soil, where approximately 90% of the introduced compound was converted to 14CO2 over a 120-day period. researchgate.netnih.gov In stark contrast, red soil exhibited a much slower mineralization rate, with only about 30% being mineralized in the same timeframe. researchgate.netnih.gov
Instead of mineralization, erythromycin in red soil predominantly formed bound residues, with up to 50% of the initial amount becoming strongly associated with the soil matrix. researchgate.netnih.gov Bound residues are chemical species that cannot be extracted by conventional methods and are considered to be less bioavailable. This suggests that in certain soil types like red soil, erythromycin has a higher potential for long-term persistence in a less mobile form. The persistence of erythromycin has also been observed to be longer in soils with lower microbial diversity and richness. researchgate.net
The sorption of erythromycin to soil is a key factor influencing its mobility and bioavailability. The sorption affinity, represented by the sorption coefficient (Kd), has been found to vary. For example, in loess soil, the Kd for erythromycin was reported to be in the range of 8.3–9.7 L/kg, indicating a potential for migration. researchgate.net Other research has reported Kd values for erythromycin in sandy and sandy loam soils ranging from 6.25 to 845 L/kg, with higher sorption observed in soils with more organic matter. nih.gov The adsorption process is influenced by factors such as pH, with weakly acidic conditions favoring the sorption of erythromycin. researchgate.net One study determined the equilibration time for erythromycin adsorption to soil to be approximately 72 hours. iwaponline.com
The following interactive table summarizes the fate of erythromycin in different soil types based on available research findings.
Biotic Processes and Microbial Transformation
The transformation and degradation of erythromycin in the soil environment are predominantly driven by biotic processes, with microorganisms playing a central role. These processes include the complete breakdown of the molecule to its mineral constituents (mineralization) and its partial degradation into various transformation products.
The degradation of erythromycin in soil is primarily attributed to the metabolic activities of soil microorganisms. researchgate.net These microorganisms can utilize erythromycin as a carbon and energy source, leading to its mineralization. The rate and extent of mineralization are highly dependent on the soil type and its microbial community. As previously noted, erythromycin is rapidly mineralized in black soil and fluvo-aquic soil, with about 90% mineralized to CO2 in 120 days. researchgate.netnih.gov In contrast, red soil shows significantly lower mineralization (around 30% in 120 days), with a greater tendency to form bound residues. researchgate.netnih.gov
The half-life (t1/2) of erythromycin in soil, which is the time required for its concentration to decrease by half, is a key indicator of its persistence. In unamended soil, erythromycin has been shown to mineralize rapidly, with a reported half-life of 7.5 days. nih.govacs.org However, the persistence can be influenced by prior exposure of the soil to the antibiotic. Repeated applications of erythromycin have been shown to accelerate its degradation, leading to a significant decrease in its half-life. For instance, in a soil with a history of exposure to erythromycin at a concentration of 10 mg/kg, the half-life decreased from 69.93 days to as low as 0.94 days. nih.gov
Several studies have identified specific microorganisms capable of degrading erythromycin. For example, the bacterium Rhodococcus gordoniae rjjtx-2 has been isolated and shown to effectively degrade erythromycin, with a maximum degradation rate of 75% after 72 hours under optimal conditions. researchgate.net Pseudomonas species have also been implicated in the degradation of erythromycin. nih.gov Some studies have also pointed to the role of fungi, such as Penicillium oxalicum, in the biodegradation of this antibiotic. dntb.gov.ua
The biodegradation of erythromycin involves the breakdown of its complex structure. The primary degradation pathways are believed to involve the cleavage of the lactone ring by esterase enzymes and the removal of the cladinose (B132029) and desosamine (B1220255) sugars by glycoside hydrolases. researchgate.net
The following interactive table provides a summary of research findings on the mineralization and biodegradation of erythromycin.
Research has shown that erythromycin can cause shifts in the relative abundance of different microbial phyla. For example, fluctuations in the populations of Proteobacteria, Firmicutes, and Actinobacteria have been noted in soils treated with erythromycin. nih.gov This is likely because some members of these phyla may possess resistance to erythromycin and could potentially utilize it as a substrate. The introduction of erythromycin has been shown to change the bacterial community composition in soils. researchgate.net
The presence of co-contaminants, particularly organic amendments like manure, can significantly influence the environmental fate of erythromycin in soils. Manure is a primary vehicle for the introduction of antibiotics into agricultural lands.
Studies have demonstrated that the addition of chicken manure to soil inhibits the mineralization of erythromycin. nih.govacs.org In one study, the mineralization of erythromycin at 120 days was reduced from 91.8% in unamended soil to 47.3% in manure-amended soil. nih.govacs.org This inhibition of degradation leads to an increase in the persistence of erythromycin, with its half-life extending from 7.5 days in unamended soil to between 23.7 and 36.8 days in the presence of manure. nih.govacs.org The half-life of erythromycin in manure storage lagoons has been reported to be 41 days, indicating its persistence before even being applied to the soil. iwaponline.com
Furthermore, the presence of manure can increase the mobility of erythromycin in the soil. iwaponline.comesf.edu Research has shown that erythromycin adsorbs to soil with less affinity in the presence of manure. iwaponline.com This is reflected in the change in the equilibrium coefficient (K), which was found to be significantly lower in a soil and manure mixture compared to soil alone. iwaponline.com This increased mobility suggests a higher risk of erythromycin leaching into groundwater or being transported via surface runoff when applied with manure. The formation of bound residues of erythromycin is also promoted by the addition of manure. nih.gov
The following interactive table summarizes the influence of manure on the fate of erythromycin in soil.
Derivatives, Analogues, and Structure Activity Relationship Studies
Design and Synthesis of Novel Erythromycin (B1671065) Derivatives
The development of new erythromycin-based compounds has been approached through several key strategies, ranging from traditional chemical modifications to sophisticated genetic engineering techniques.
Chemical Modification Strategies (e.g., alkylation, O-substitution)
Chemical modification of the erythromycin scaffold has been a cornerstone of derivative development. Strategies such as alkylation and O-substitution have been pivotal in creating analogues with improved properties.
One of the most significant modifications is the O-methylation of the hydroxyl groups. jst.go.jpnih.gov The methylation of erythromycin A can proceed through two primary pathways, initiating at either the C-6 or C-11 hydroxyl groups. jst.go.jpnih.gov For instance, 6-O-methylerythromycin A, also known as clarithromycin (B1669154), was synthesized to improve the antibacterial and pharmacokinetic properties of the parent compound. researchgate.net The regioselective methylation at the C-6 hydroxyl group was successfully achieved using a 9-O-substituted erythromycin A 9-oxime as a substrate, with the reaction's efficiency and selectivity being dependent on the protecting group at the 9-oxime, the solvent, base, and methylating agent. nih.gov Specifically, polar aprotic solvents are crucial for this methylation process. nih.gov
Beyond methylation, other O-alkylation strategies have been explored. jst.go.jp A series of 6-O-substituted erythromycin A derivatives have been synthesized, demonstrating good in vitro antibacterial activity. nih.gov These modifications are seen as a promising avenue for developing macrolide antibiotics that can combat prevalent bacterial resistance. nih.gov
The synthesis of 11,12-carbonate derivatives of erythromycin has also been shown to yield compounds with enhanced antibacterial activity, attributed to a better affinity for the 50S ribosomal subunit. scirp.org
| Derivative Name | Modification Strategy | Key Structural Change | Reported Improvement | Reference |
|---|---|---|---|---|
| Clarithromycin | O-methylation | Methylation at the C-6 hydroxyl group | Improved antibacterial and pharmacokinetic properties | researchgate.netnih.gov |
| 6,12-di-O-methylerythromycin A | O-methylation | Methylation at C-6 and C-12 hydroxyl groups | Comparable in vitro activity to erythromycin A | jst.go.jpnih.gov |
| 11,12-carbonate derivatives | Carbonate formation | Cyclic carbonate at C-11 and C-12 | Enhanced antibacterial activity due to better ribosomal affinity | scirp.org |
Genetic Manipulation of Biosynthetic Strains (e.g., AT domain substitutions)
Genetic engineering of the erythromycin-producing bacterium, Saccharopolyspora erythraea, has opened new frontiers for creating novel derivatives that are often inaccessible through traditional chemical synthesis. nih.gov A key target for genetic manipulation is the 6-deoxyerythronolide B synthase (DEBS), the polyketide synthase (PKS) responsible for assembling the macrolide ring. nih.govresearchgate.net
One powerful technique involves the substitution of acyltransferase (AT) domains within the DEBS modules. nih.govasm.org AT domains are responsible for selecting the specific building blocks (extender units) for the growing polyketide chain. asm.org By replacing the native methylmalonate-specific AT domains with heterologous AT domains that recognize different substrates, such as malonyl-CoA or ethylmalonyl-CoA, researchers have successfully produced a library of "unnatural" natural products. nih.govasm.orgpnas.org
For instance, replacing the AT domain in module 4 of DEBS with an ethylmalonate-specific AT domain from the niddamycin (B1678767) PKS, coupled with the expression of crotonyl-CoA reductase to increase the supply of ethylmalonyl-CoA, resulted in the production of 6-desmethyl-6-ethylerythromycin A. pnas.org Similarly, substitutions with malonyl-CoA-specific ATs have led to the creation of erythromycin derivatives lacking methyl groups at specific positions on the macrolactone ring. asm.org These genetically engineered strains have been shown to produce novel, bioactive compounds. asm.org
Furthermore, the loading domain of the erythromycin PKS, which consists of an acyltransferase (AT-L) and an acyl carrier protein (ACP-L) domain, has also been a subject of genetic manipulation. microbiologyresearch.org Strains lacking the AT-L domain or both the AT-L and ACP-L domains were still capable of producing erythromycin, albeit at lower levels, suggesting that these domains are not absolutely essential for initiating biosynthesis but are important for efficiency. microbiologyresearch.org
Derivations of Erythromycin A, B, C, D
Erythromycin is naturally produced as a mixture of related compounds, primarily erythromycins A, B, C, and D. wikipedia.org Erythromycin A is the most abundant and has the highest antibacterial activity, followed by erythromycin B. wikipedia.orgnih.gov Erythromycins C and D exhibit about half the activity of erythromycin A. wikipedia.orgnih.gov
Research has focused on creating derivatives from these natural variants. For example, 2-norerythromycins A, B, C, and D were among the first novel erythromycin structures produced using recombinant DNA techniques. asm.org The chemical modifications applied to erythromycin A are often applicable to the other forms as well, leading to a broader range of potential derivatives.
Synthesis of Dimers and Other Complex Analogues
The synthesis of more complex erythromycin analogues, including dimers, represents another strategy to enhance biological activity. A series of de(N-methyl) erythromycin derivative dimers, connected by different linkers such as -COCH2- or -CH2CH2-, have been synthesized. rsc.org Structure-activity relationship studies of these dimers revealed that the nature of the linker and modifications to the macrolide ring significantly influence their antiproliferative activity. rsc.org
The total synthesis of complex analogues, where the macrolide ring is constructed from smaller building blocks, allows for even greater structural diversity. mdpi.comresearchgate.net This approach enables the creation of derivatives with modifications that are not possible through semi-synthesis from the natural erythromycin scaffold. mdpi.comcam.ac.uk For example, the total synthesis of (-)-4,8,10-tridesmethyl-telithromycin, an analogue of the ketolide antibiotic telithromycin, has been achieved. researchgate.net
Metal complexes of erythromycin have also been synthesized in a one-step reaction, creating hybrid compounds with potential for enhanced antibacterial activity. nih.gov
Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between the chemical structure of erythromycin derivatives and their biological activity is crucial for the rational design of new and more effective antibiotics. blogspot.com
Correlation of Structural Changes with Ribosomal Binding Affinity
The primary mechanism of action for erythromycin and its derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgontosight.airesearchgate.net Therefore, a key focus of SAR studies is to correlate structural modifications with changes in ribosomal binding affinity. researchgate.net
Several structural features of the erythromycin molecule are critical for this interaction:
The Macrolide Ring: The 14-membered lactone ring is fundamental for antibacterial activity. scirp.orgblogspot.com Its size and conformation are crucial for fitting into the ribosomal binding pocket. blogspot.com
Sugar Moieties: Erythromycin possesses two sugar residues, L-cladinose and D-desosamine, which are attached to the macrolide ring. blogspot.com These sugars play a significant role in the drug's stability, pharmacokinetics, and its interaction with the ribosomal target. blogspot.com
Key Functional Groups: Specific hydroxyl groups and the ketone at C9 are important for binding. Modifications at these positions can significantly impact ribosomal affinity. For example, the enhanced activity of 11,12-carbonate derivatives is attributed to their increased affinity for the 50S ribosomal subunit. scirp.org Similarly, ketolides, which have a keto group at C3 instead of the L-cladinose sugar and often a carbamate (B1207046) side chain, can exhibit a second anchor point for binding to the ribosome, leading to a much higher affinity. scirp.org
Molecular dynamics simulations have provided a more detailed picture of the erythromycin-ribosome interaction, showing that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. tandfonline.com Water molecules have also been found to play a crucial role in bridging hydrogen bonds within the binding pocket. tandfonline.com These studies have also revealed direct interactions between erythromycin and specific domains of the 23S rRNA, including Domains II and V. tandfonline.com
| Structural Moiety | Modification | Effect on Ribosomal Binding/Activity | Reference |
|---|---|---|---|
| Macrolide Ring | Integrity of the 14-membered ring | Essential for antibacterial activity | scirp.orgblogspot.com |
| C3-L-cladinose | Replacement with a keto group (ketolides) | Can increase ribosomal binding affinity | scirp.org |
| C6-hydroxyl | Methylation (e.g., Clarithromycin) | Improves stability and pharmacokinetic properties | researchgate.net |
| C11/C12-hydroxyls | Formation of a cyclic carbonate | Increases affinity for the 50S ribosomal subunit | scirp.org |
Impact of Modifications on Protein Synthesis Inhibition
Modifications to the erythromycin molecule have a significant impact on its ability to inhibit protein synthesis, a primary mechanism of its antibacterial action. drugbank.comprobes-drugs.org Erythromycin and its derivatives function by binding to the 50S subunit of the bacterial ribosome, interfering with the elongation of the polypeptide chain. slideshare.net The interaction primarily occurs within the nascent peptide exit tunnel (NPET). researchgate.netmdpi.com
Key structural features of erythromycin are essential for this inhibitory activity. The 14-membered lactone ring, along with the desosamine (B1220255) and cladinose (B132029) sugars, are crucial for binding to the ribosome. researchgate.net Alterations at various positions on the erythromycin scaffold have been explored to enhance potency and overcome resistance.
One major area of modification has been the 3-position of the lactone ring. The removal of the cladinose sugar at this position to create 3-descladinosyl erythromycin derivatives has been a focal point of research. nih.gov This has led to the development of several classes of derivatives:
Ketolides: These derivatives, which feature a 3-keto group instead of the cladinose sugar, exhibit activity against macrolide-lincosamide-streptogramin B (MLSB)-resistant pathogens. nih.gov An arylalkyl extension on the macrolide core of ketolides interacts with nucleotides A752 and U2609 in the bacterial rRNA, enhancing their binding and inhibitory action. nih.gov
Acylides, Carbamolides, and Alkylides: Modifications at the 3-O-position with acyl, carbamate, or alkyl groups have also been investigated to improve antibacterial properties. nih.gov
Modifications at the 4"-position of the cladinose sugar have also been explored. Derivatives with 4"-O-acyl, 4"-O-carbamate, and 4"-O-alkyl groups are thought to interfere with polypeptide formation by extending into the peptidyl transferase center (PTC) region of the ribosome. nih.gov
Furthermore, the introduction of different functional groups at other positions has been shown to modulate protein synthesis inhibition. For instance, a study on three erythromycin derivatives showed varying inhibitory effects on protein synthesis in different bacterial species, including Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. nih.gov Another study comparing clarithromycin, flurithromycin, and roxithromycin (B50055) revealed that clarithromycin was the most effective inhibitor of protein synthesis in Haemophilus influenzae, with a 50% inhibitory concentration (IC50) of 5.6 µg/mL. nih.gov
The development of macrolones, which are hybrids of macrolides and quinolones, represents another strategy. However, these hybrids primarily act as protein synthesis inhibitors rather than having a dual mode of action. nih.gov
It's important to note that some modifications can lead to derivatives with reduced or no antibacterial activity, highlighting the delicate structure-activity relationship. researchgate.net The primary mechanism of action for many of these derivatives remains the stimulation of peptidyl-tRNA dissociation from the ribosome during translocation. nih.gov
Table 1: Impact of Modifications on Protein Synthesis Inhibition
| Derivative Class | Modification Site | Key Structural Change | Impact on Protein Synthesis Inhibition | Example(s) |
| Ketolides | C-3 | Replacement of cladinose with a keto group and addition of an arylalkyl extension. | Enhanced activity against MLSB-resistant pathogens due to additional interactions with rRNA. nih.gov | Telithromycin plos.org |
| Acylides | C-3 | Acylation of the 3-hydroxyl group (after cladinose removal). | Investigated for improved antibacterial properties. nih.gov | - |
| Carbamolides | C-3 | Addition of a carbamate group at the 3-hydroxyl position. | Investigated for improved antibacterial properties. nih.gov | - |
| Alkylides | C-3 | Alkylation of the 3-hydroxyl group. | Investigated for improved antibacterial properties. nih.gov | - |
| 4"-O-Derivatives | C-4" (on cladinose) | Acylation, carbamoylation, or alkylation. | Believed to interfere with polypeptide formation by extending into the peptidyl transferase center. nih.gov | - |
| Macrolones | Hybrid Structure | Combination of macrolide and quinolone structures. | Act as protein synthesis inhibitors. nih.gov | - |
| Second-Generation Macrolides | Various | Modifications to the erythromycin A scaffold. | Improved antibacterial activity and pharmacokinetic properties. researchgate.net | Clarithromycin, Azithromycin (B1666446) researchgate.net |
Influence on Non-Antibacterial Activities (e.g., Anti-inflammatory)
Beyond their well-established antibacterial properties, erythromycin and its derivatives exhibit significant non-antibacterial activities, most notably anti-inflammatory and immunomodulatory effects. oup.comscirp.org These properties are distinct from their ability to inhibit bacterial protein synthesis and have led to their therapeutic use in chronic inflammatory airway diseases like diffuse panbronchiolitis and chronic sinusitis. oup.comtandfonline.com
The anti-inflammatory actions of erythromycin derivatives are multifaceted. They have been shown to:
Inhibit the production of pro-inflammatory cytokines: Studies have demonstrated that macrolides can suppress the production of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). oup.comnih.gov
Modulate neutrophil function: Erythromycin derivatives can impair the oxidative burst of neutrophils, a key process in the inflammatory response. nih.gov They have also been shown to accelerate the apoptosis (programmed cell death) of neutrophils, which may help to resolve inflammation. tandfonline.com
Reduce mucus secretion: In animal studies, macrolides have been observed to decrease goblet cell secretion, a factor that contributes to the symptoms of chronic inflammation. tandfonline.com
Inhibit nuclear factor-kappa B (NF-κB) activation: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Erythromycin has been shown to exert its anti-inflammatory effect by inhibiting NF-κB transcriptional activity. nih.govresearcher.life
The structure of the macrolide plays a crucial role in its anti-inflammatory potential. Research has indicated that 14- and 15-membered ring macrolides, such as clarithromycin, roxithromycin, and azithromycin, possess anti-inflammatory properties, whereas 16-membered ring macrolides like josamycin (B1673084) are generally not effective. oup.comoup.com
Interestingly, some derivatives have been specifically designed to enhance these non-antibacterial effects while eliminating antimicrobial activity to avoid the development of bacterial resistance. nih.gov For example, a 12-membered macrolide derivative, EM703, which lacks antibacterial action, has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB and AP-1, as well as the production of IL-8. nih.gov Another novel derivative, F528, with the antibacterial group removed, was found to ameliorate cigarette smoke-induced inflammation and emphysema in a mouse model, with an efficacy similar to that of erythromycin. e-century.us
The development of these non-antibiotic macrolide derivatives, sometimes referred to as "immunolides," holds promise for the treatment of chronic inflammatory diseases. nih.gov
Table 2: Influence of Erythromycin Derivatives on Non-Antibacterial Activities
| Derivative/Analogue | Key Structural Feature | Observed Non-Antibacterial Effect | Potential Therapeutic Application |
| Clarithromycin | 14-membered ring | Anti-inflammatory activity. oup.com | Airway inflammatory diseases. oup.com |
| Roxithromycin | 14-membered ring | Anti-inflammatory activity. oup.com | Airway inflammatory diseases. oup.com |
| Azithromycin | 15-membered ring | Anti-inflammatory and immunomodulatory effects. oup.comscirp.org | Chronic inflammatory diseases. scirp.org |
| EM703 | 12-membered ring, no antibacterial activity | Inhibits NF-κB and AP-1 activation, reduces IL-8 production. nih.gov | Chronic inflammatory diseases. nih.gov |
| F528 | Antibacterial group removed | Ameliorates smoke-induced inflammation and emphysema. e-century.us | Chronic Obstructive Pulmonary Disease (COPD). e-century.us |
| EM900 Derivatives | 12-membered ring, non-antibiotic | Promote monocyte to macrophage differentiation. nih.gov | Chronic inflammatory diseases like COPD. nih.gov |
| LY80576, LY281981, LY57843 | 9-N-alkyl derivatives of erythromycylamine | Strong inhibitory effect on neutrophil oxidative burst. nih.gov | Inflammatory diseases. nih.gov |
Computational and In Silico Studies
Computational and in silico methods have become invaluable tools for understanding the structure-activity relationships of erythromycin phosphate (B84403) and its derivatives. These approaches, including molecular modeling, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, provide detailed insights into how these molecules interact with their biological targets and how structural modifications influence their activity. rsc.orgresearchgate.net
Modeling Interactions with the Ribosome: Molecular dynamics simulations have been extensively used to model the binding of erythromycin and its analogues to the bacterial ribosome. nih.govnih.gov These studies have helped to elucidate the key interactions between the drug and the ribosomal RNA (rRNA) and proteins within the nascent peptide exit tunnel. mdpi.comnih.gov For instance, simulations have shown that the desosamine and lactone ring of erythromycin play a critical role in its binding to the E. coli ribosome. nih.gov
In silico studies have also been employed to design novel erythromycin analogues with enhanced binding affinity. One study used static simulation to design a series of erythromycin A analogues with aldehyde functions at the 3'-N-position, with the goal of forming a covalent bond with the 23S rRNA. nih.gov The analogue with a 1-methyl-3-oxopropyl group at this position demonstrated binding comparable to erythromycin and significantly better than desmethyl-erythromycin. nih.gov
Computational methods have also been instrumental in understanding the mechanisms of resistance. For example, simulations have been used to investigate how modifications to the ribosome, such as the A2058G mutation or methylation by Erm methyltransferases, affect the binding of ketolides like telithromycin. plos.org These studies revealed that such modifications not only disrupt key interactions with the drug but also cause a structural rearrangement of the entire macrolide binding region. plos.org
Conformational Analysis and QSAR: Molecular modeling has been used to determine the solution conformations of erythromycin derivatives. rsc.org One study found that while the cladinose and desosamine sugars generally maintain similar conformations to those in erythromycin A, the lactone ring of some derivatives can exist in a fast exchange between "folded-in" and "folded-out" conformations. rsc.org However, a simple correlation between these solution-state conformational preferences and antibacterial activity was not always found. rsc.org
Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the physicochemical properties of erythromycin derivatives with their biological activity. researchgate.net These studies use various molecular descriptors to build mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net
Investigating Non-Antibacterial Activities: In silico approaches are also being applied to study the non-antibacterial properties of erythromycin derivatives. For example, molecular docking has been used to investigate the anti-malarial potential of erythromycin B derivatives by modeling their interaction with the apicoplast ribosome of Plasmodium falciparum. mdpi.comnih.gov
Formulation Science and Stability of Erythromycin Phosphate
Advanced Drug Delivery Systems for Macrolides (Focus on chemical stability and release)
The primary goals for advanced delivery systems of macrolides like erythromycin (B1671065) are to protect the drug from degradation, enhance its solubility, and control its release, thereby improving therapeutic outcomes. nih.govnih.gov
Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles (SLN), Liposomes, Mesoporous Oxides, Metallic-Based Nanoparticles)
Nanoparticle-based systems have emerged as a promising strategy to address the challenges associated with erythromycin delivery. nih.govresearchgate.net These formulations can encapsulate the drug, shielding it from harsh environmental conditions and modifying its release profile. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids, surfactants, and water, offering a biocompatible and biodegradable carrier system. mdpi.com They can improve the stability of erythromycin and provide a sustained release. mdpi.comnih.gov For instance, erythromycin-loaded SLNs have demonstrated excellent stability, with no significant changes in particle size or encapsulation efficiency over a three-month period when stored at 4°C or 25°C. mdpi.com The release from these nanoparticles is often prolonged, with one study showing a sustained release of up to 66.26% over 24 hours in a phosphate (B84403) buffer medium. mdpi.comnih.gov The stability of SLN dispersions is often indicated by their zeta potential, with values up to -19 mV suggesting good stability. mdpi.com Another study found that optimized erythromycin-loaded SLNs had a mean particle size of approximately 176 nm and a zeta potential of -34 mV, indicating high stability. nih.govscielo.br These SLNs also exhibited a sustained drug release profile. scielo.br
| Parameter | Finding | Reference |
|---|---|---|
| Stability | No significant alteration in particle size and encapsulation efficiency over a three-month period at 4°C or 25°C. | mdpi.com |
| Zeta Potential | Up to -19 mV, indicating excellent stability. | mdpi.com |
| Release Profile | Prolonged release over 24 hours, up to 66.26 ± 2.83%. | mdpi.com |
| Optimized Particle Size | ~176 nm. | nih.gov |
| Optimized Zeta Potential | -34 mV, indicating high stability. | nih.gov |
Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. nih.govencyclopedia.pub They can encapsulate both hydrophilic and lipophilic drugs, enhancing their bioavailability and circulation time. nih.govencyclopedia.pub For erythromycin, liposomes can offer protection from degradation. nih.gov In vitro release studies have shown that liposomal erythromycin can exhibit a sustained release, with one formulation releasing 90% of the drug over 48 hours, compared to free erythromycin which was fully released within 12 hours. nih.gov The type of phospholipid used in the liposome (B1194612) formulation can significantly influence the encapsulation efficiency of erythromycin. encyclopedia.pub
Mesoporous Oxides: Mesoporous silica (B1680970) nanoparticles (MSNs) are another class of carriers investigated for erythromycin delivery. tandfonline.comtjpr.org These particles possess a large surface area and tunable pore size, allowing for high drug loading. tjpr.orgmdpi.com The release of erythromycin from MSNs can be controlled by modifying the surface of the silica particles. tjpr.org For example, functionalizing the surface with hydrophobic moieties can slow down the drug release. tjpr.org In a pH-responsive system, MSNs coated with a chitosan-PEG copolymer demonstrated controlled release of erythromycin. tandfonline.com At a pH of 7.4, the drug release was about 35.5% in 6 hours, while at a more acidic pH of 5.5, the release increased to 62.3% in the same timeframe, reaching 96.2% after 24 hours. tandfonline.com This pH-dependent release is attributed to the protonation of chitosan's amine groups in an acidic environment, leading to the collapse of the polymer shell and subsequent drug release. tandfonline.com
| pH | Release after 6 hours | Release after 24 hours | Reference |
|---|---|---|---|
| 7.4 | ~35.5% | 65.4% | tandfonline.com |
| 5.5 | 62.3% | 96.2% | tandfonline.com |
Metallic-Based Nanoparticles: Metallic nanoparticles, such as those based on iron oxide, have also been explored as carriers for erythromycin to enhance its antibacterial activity. mdpi.comwalshmedicalmedia.com These nanoparticles can act as drug carriers, facilitating the entry of erythromycin into bacteria. mdpi.comwalshmedicalmedia.com For instance, coupling erythromycin to iron oxide nanoparticles (FeNPs) has been shown to improve its antibacterial effect against Streptococcus pneumoniae. walshmedicalmedia.com The combination of silver and zinc oxide nanoparticles with erythromycin has also demonstrated significant antibacterial activity against drug-resistant pathogens. aip.orgresearchgate.net
Emulgel and Transethosomal Systems
Emulgel: Emulgel formulations combine the properties of emulsions and gels, offering a system that can enhance the topical delivery of hydrophobic drugs like erythromycin. An erythromycin-loaded solid lipid nanoparticle (SLN)-based gel showed sustained drug delivery, with 90.94% of the drug released over 30 hours, compared to 87.94% from a plain gel. scielo.br
Transethosomal Systems: Transethosomes are highly deformable vesicles containing phospholipids (B1166683), ethanol, and an edge activator, designed to enhance drug penetration through the skin. nih.govhumanjournals.com Erythromycin-loaded transethosomes have been successfully developed and optimized. nih.govnih.gov When incorporated into an emulgel, these systems have demonstrated good stability and enhanced transdermal flux. nih.govresearchgate.net In one study, an erythromycin transethosomal emulgel showed a significantly higher transdermal flux (120.19 μg/cm²·h) compared to other formulations. nih.govnih.gov The in vitro release from a transethosomal emulgel was 46.92 ± 3.15% after 6 hours, indicating a more sustained release compared to free erythromycin, which showed 94.54 ± 3.64% release after 4 hours. nih.gov Stability studies of a transethosomal emulgel stored at 4°C and 25°C for three months showed no significant changes in physical properties or drug release. nih.gov
Enteric-Coated Formulations
Enteric-coated formulations are a well-established strategy to protect acid-labile drugs like erythromycin from the acidic environment of the stomach. primescholars.comnih.govfao.org The coating is designed to be insoluble in gastric acid but dissolves in the more neutral pH of the small intestine, where the drug is absorbed. primescholars.comuomus.edu.iqfrontiersin.org These formulations typically consist of a tablet core containing the active pharmaceutical ingredient (API), an inner coating to prevent interaction between the API and the outer coating, and an outer acid-resistant coating. frontiersin.orgnih.gov
The effectiveness of enteric-coated erythromycin tablets depends on the coating material and its thickness. frontiersin.org Dissolution studies have shown that no drug is released in simulated gastric juice, while complete release can be achieved in simulated intestinal medium. nih.gov For example, one study showed 105% drug release after 60 minutes in a simulated intestinal environment. nih.gov The choice of dissolution medium pH is critical for evaluating these formulations; a pH 5.5 phosphate buffer has been used to allow for the gradual dissolution of the enteric coating. frontiersin.org Enteric-coated pellets within capsules also provide protection from gastric acid and allow for uniform absorption in the small intestine. fda.govfda.gov
Stability Profiles under Various Conditions
The stability of erythromycin phosphate is highly dependent on environmental factors, particularly pH and temperature. researchgate.netnih.govfrontiersin.orgresearchgate.net
pH Stability
Erythromycin is known to be unstable in acidic conditions. nih.govresearchgate.netnih.gov It rapidly degrades at a pH of 4.0 or below. uomus.edu.iq The optimal pH for the stability of erythromycin is near neutrality. uomus.edu.iq Studies have shown that at a pH of 5.0, erythromycin degrades quickly, while at a pH of 6.5, it remains stable for a longer duration. nih.gov This acid instability is due to an intramolecular ketal formation. uomus.edu.iq To improve its stability in acidic environments, pH-responsive polymers and enteric coatings have been utilized. greenpharmacy.info For example, pH-sensitive polymeric nanoparticles using Eudragit L100 have been formulated to protect erythromycin from degradation in the stomach and release it in the intestine. medcentral.com These nanoparticles showed good stability and released 91% of the drug in a phosphate buffer at pH 6.8 within 60 minutes. medcentral.com
Temperature Stability
Temperature also plays a crucial role in the stability of this compound formulations. Erythromycin delayed-release capsules and tablets are generally recommended to be stored at a temperature not exceeding 30°C. drugs.com Stability studies on erythromycin-loaded solid lipid nanoparticles (SLNs) have shown that the formulations are stable when stored at both 4°C and 25°C for a period of three months, with no significant changes in particle size, zeta potential, or entrapment efficiency. nih.govnih.gov Similarly, erythromycin-loaded transethosomal emulgels have demonstrated good physical stability when stored at both 4°C and 25°C for three months. nih.gov Accelerated stability studies on optimized ERY-SLN formulations also showed no significant changes after storage for 3 months. nih.gov Furthermore, stability experiments on delayed-release erythromycin tablets indicated that they are stable when stored below 40°C. nih.gov
| Formulation | Condition | Observation | Reference |
|---|---|---|---|
| Erythromycin Delayed-Release Capsules/Tablets | Temperature not exceeding 30°C | Recommended storage temperature for stability. | drugs.com |
| Erythromycin-Loaded SLNs | 4°C and 25°C for 3 months | No significant change in particle size, zeta potential, or entrapment efficiency. | nih.govnih.gov |
| Erythromycin Transethosomal Emulgel | 4°C and 25°C for 3 months | Good physical stability. | nih.gov |
| Delayed-Release Erythromycin Tablets | Temperature below 40°C | Stable. | nih.gov |
Light Sensitivity
Erythromycin and its derivatives are susceptible to degradation upon exposure to light. researchgate.netsemanticscholar.org Studies have shown that both UV and solar light can induce the degradation of erythromycin. dntb.gov.ua The process of photodegradation involves the absorption of light energy, which can lead to the breaking of chemical bonds and alteration of the molecular structure. researchgate.netsemanticscholar.org
Research on the photodegradation of erythromycin has demonstrated that it is more resistant to this process compared to some other antibiotics like ciprofloxacin (B1669076) and amoxicillin. researchgate.netsemanticscholar.org The degradation of erythromycin under UV-LED/chlorine treatment has been found to follow pseudo-first-order kinetics. researchgate.net In this process, the hydroxyl radical (•OH) is the primary contributor to degradation in acidic conditions, while at alkaline pH, Cl• and ClO• radicals play a more significant role. researchgate.net
The use of photocatalysts, such as titanium dioxide (TiO2), has been shown to enhance the degradation of erythromycin under UV irradiation. researchgate.netsemanticscholar.org Heterogeneous photocatalysis is generally more effective in breaking down the drug compared to photolysis alone. researchgate.netsemanticscholar.org Furthermore, studies have indicated that the degradation products resulting from these processes are generally less toxic than the parent erythromycin molecule. researchgate.netsemanticscholar.orgresearchgate.net
| Condition | Key Findings | Reference |
| UV and Solar Light | Induces degradation of erythromycin. | dntb.gov.ua |
| UV-LED/Chlorine Treatment | Follows pseudo-first-order kinetics. | researchgate.net |
| Photocatalysis (UV/TiO2) | More effective than photolysis for degradation. | researchgate.netsemanticscholar.org |
Influence of Excipients and Formulation Components on Chemical Integrity
The stability of this compound in a formulation is significantly influenced by the excipients used. Compatibility studies are crucial during preformulation to prevent potential physical and chemical interactions that could compromise the drug's efficacy and stability.
Differential scanning calorimetry (DSC) has been employed as a rapid screening method to assess the compatibility of erythromycin with various direct compression excipients. researchgate.nettandfonline.comtandfonline.com These studies have revealed that erythromycin is compatible with a range of excipients, including:
Avicel PH 101 and PH 105 researchgate.nettandfonline.comtandfonline.com
Elcema F 150 and G 250 researchgate.nettandfonline.comtandfonline.com
Solka-floc BW 100 researchgate.nettandfonline.comtandfonline.com
Sta-Rx 1500 researchgate.nettandfonline.comtandfonline.com
Cab-O-Sil researchgate.nettandfonline.comtandfonline.com
Di-Pac researchgate.nettandfonline.comtandfonline.com
Sorbitol researchgate.nettandfonline.comtandfonline.com
Mannitol (including granular mannitol) researchgate.nettandfonline.comtandfonline.com
Conversely, incompatibilities have been identified with several other common excipients:
Emdex researchgate.nettandfonline.comtandfonline.com
Dicalcium phosphate dihydrate researchgate.nettandfonline.comtandfonline.com
Di-Tab researchgate.nettandfonline.comtandfonline.com
Emcompress researchgate.nettandfonline.comtandfonline.com
Regarding lubricants, stearic acid and magnesium stearate (B1226849) have been found to be incompatible with erythromycin, whereas L-(-)-leucine appears to be a suitable alternative. researchgate.nettandfonline.com The presence of certain excipients can also affect the physical properties of the formulation; for instance, sucrose (B13894) can be used to prevent the deterioration of liposomes during lyophilization. nih.gov
| Excipient | Compatibility with Erythromycin | Reference |
| Avicel PH 101, Avicel PH 105 | Compatible | researchgate.nettandfonline.comtandfonline.com |
| Dicalcium phosphate dihydrate | Incompatible | researchgate.nettandfonline.comtandfonline.com |
| Emdex | Incompatible | researchgate.nettandfonline.comtandfonline.com |
| Magnesium stearate | Incompatible | researchgate.nettandfonline.com |
| L-(-)-leucine | Compatible | researchgate.nettandfonline.com |
| Sorbitol | Compatible | researchgate.nettandfonline.comtandfonline.com |
Release Kinetics and Dissolution Studies in Chemical Media
The release kinetics of this compound are highly dependent on the formulation and the pH of the dissolution medium. Studies have shown that erythromycin's dissolution can be influenced by slight changes in the pH of phosphate buffers. globalresearchonline.netresearchgate.net For instance, in one study, the drug release from erythromycin stearate tablets was found to be similar at pH 6.8 and 7.0, but initially faster at pH 7.2. globalresearchonline.netresearchgate.net
The release mechanism of erythromycin can vary. In some formulations, such as those involving complexation with cyclodextrins, the release is primarily driven by diffusion. farma.com.ro For pH-sensitive nanoparticles, the release kinetics can differ between acidic and alkaline environments. In acidic medium, an anomalous release mechanism has been observed, while in alkaline medium, a dissolution-based release profile following Hixon-Crowell kinetics is more common. nih.gov
Different kinetic models have been applied to describe the dissolution of erythromycin. The Weibull model has been found suitable for describing release at pH 6.8 and 7.0, indicating a complex release mechanism. globalresearchonline.netresearchgate.net At a higher pH of 7.2, the Higuchi model appears more appropriate, suggesting a diffusion-controlled release process. globalresearchonline.netresearchgate.net In delayed-release tablet formulations, dissolution studies are often performed sequentially in acidic (e.g., pH 4 acetate (B1210297) buffer) and then alkaline (e.g., pH 6.8 phosphate buffer) media to simulate gastrointestinal transit. ijpsjournal.com
| pH of Medium | Predominant Release Model | Observed Effect | Reference |
| 6.8 (Phosphate Buffer) | Weibull Model | Complex release mechanism | globalresearchonline.netresearchgate.net |
| 7.0 (Phosphate Buffer) | Weibull Model | Similar release to pH 6.8 | globalresearchonline.netresearchgate.net |
| 7.2 (Phosphate Buffer) | Higuchi Model | Initially faster release, diffusion-controlled | globalresearchonline.netresearchgate.net |
| Alkaline (from nanoparticles) | Hixon-Crowell Kinetics | Dissolution-based release | nih.gov |
Encapsulation Efficiency and Drug Loading in Delivery Systems
The encapsulation efficiency (EE) and drug loading (DL) of this compound are critical parameters in the development of advanced drug delivery systems. These values can vary significantly depending on the type of delivery system and the formulation parameters.
For polymeric micelles, the EE and DL are influenced by the initial drug-to-polymer ratio. In one study using a poly(ethylene glycol)-block-poly[2-(2-methoxyethoxy)ethyl methacrylate] (PEG-b-PMEO2MA) copolymer, an encapsulation efficiency of 87.1% and a drug loading of 16.8% were achieved when the initial erythromycin content was 28% of the polymer mass. nih.govcellmolbiol.orgcellmolbiol.org Increasing the drug addition beyond this point did not significantly improve the loading content. cellmolbiol.org
In liposomal formulations, the type of phospholipid and the preparation method are key factors. The use of a film dehydration/rehydration vesicle (DRV) method has been explored to improve EE. nih.gov Lyophilization with sucrose as a cryoprotectant has been shown to significantly improve the encapsulation efficiency to 32% for liposomes with a diameter of 194 nm. nih.gov Magneto-liposomes have demonstrated even higher EE, reaching up to 97.8%, compared to 87.9% for unmodified liposomes. nih.gov
Solid lipid nanoparticles (SLNs) have also been investigated for erythromycin delivery. An optimal erythromycin to glycerol (B35011) monostearate ratio of 1:2 was found to yield a maximum encapsulation of 78% in nanoparticles with a size of 176 nm. nih.gov The use of surfactants like Poloxamer 188 is important for maintaining nanoparticle size and stability. nih.gov Natural microcapsules, such as those derived from Lycopodium clavatum spores, have also been explored, showing a drug loading of 16.2% and an entrapping efficiency of 32.4% for erythromycin. rsc.org
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | Key Formulation Factors | Reference |
| Polymeric Micelles (PEG-b-PMEO2MA) | 87.1 | 16.8 | 28% initial drug content | nih.govcellmolbiol.orgcellmolbiol.org |
| Liposomes (with sucrose) | 32 | Not specified | Lyophilization with sucrose | nih.gov |
| Magneto-liposomes | 97.8 | Not specified | Incorporation of magnetic nanoparticles | nih.gov |
| Solid Lipid Nanoparticles (SLNs) | 78 | Not specified | Erythromycin/glycerol monostearate ratio of 1:2 | nih.gov |
| Lycopodium clavatum Spores | 32.4 | 16.2 | Passive-vacuum loading technique | rsc.org |
Intermolecular Interactions and Biochemical Pathways
Interaction with Biomolecules
The therapeutic and biological activities of erythromycin (B1671065) phosphate (B84403) are fundamentally linked to its ability to interact with essential cellular components, namely phospholipids (B1166683) and ribosomal RNA. These interactions are governed by specific chemical forces that dictate the compound's binding affinity and mechanism of action.
Electrostatic Interactions with Phosphate Groups of Phospholipids
Erythromycin's interaction with biological membranes is a critical aspect of its activity and is also implicated in side effects like phospholipidosis. acs.org This interaction is significantly influenced by electrostatic forces between the positively charged amino group of the erythromycin molecule and the negatively charged phosphate groups of phospholipids that form the headgroups of the membrane bilayer. acs.org
Studies using membrane mimetics such as dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulphate (SDS) micelles have shown that macrolides like erythromycin orient themselves with their desosamine (B1220255) sugar unit, which contains the positively charged amino group, closer to the surface of the micelle. acs.org This positioning facilitates a direct electrostatic attraction with the anionic phosphate groups of the phospholipids. acs.org This interaction is particularly pronounced in negatively charged lysosomal membranes, where macrolide antibiotics tend to accumulate. acs.org The binding is characterized by a shallow insertion into the membrane, with the charged amino groups remaining near the polar headgroups. acs.org This electrostatic anchoring is a crucial initial step that influences the drug's localization and subsequent biological effects. acs.org
Hydrogen Bonding with Ribosomal RNA
The primary mechanism of action for erythromycin as an antibiotic is the inhibition of protein synthesis, which it achieves by binding to the 50S subunit of bacterial ribosomes. drugbank.com This binding is highly specific and is stabilized by a network of hydrogen bonds between the erythromycin molecule and the 23S ribosomal RNA (rRNA). researchgate.netmdpi.com
Key interactions occur at the entrance of the nascent peptide exit tunnel. mdpi.com The hydroxyl groups on the lactone ring and the desosamine and cladinose (B132029) sugars of erythromycin are critical for forming these hydrogen bonds with specific nucleotides in the 23S rRNA, such as A2058, A2059, and G2505. mdpi.com The 2'-hydroxyl group of the desosamine sugar, in particular, plays a vital role, serving as a contact point for hydrogen bonding with A2058. researchgate.netmdpi.com Research has also highlighted the importance of a water molecule in mediating a strong hydrogen bond between the dimethyl-amino group of the desosamine sugar and the rRNA, specifically with the exocyclic N6-amino group of A2058 and the phosphate of G2505. nih.gov These precise hydrogen bonding interactions anchor the erythromycin molecule within the ribosomal tunnel, physically obstructing the passage of newly synthesized polypeptide chains and thereby halting protein synthesis. drugbank.commdpi.com
Modulation of Enzyme Activities
Beyond its direct interaction with ribosomes, erythromycin phosphate can also influence cellular function by modulating the activity of certain enzymes. A notable example is its effect on phospholipases.
Research has demonstrated that erythromycin and other macrolides can inhibit the activity of lysosomal phospholipase A1. acs.orgucl.ac.be Phospholipase A1 is responsible for the degradation of phospholipids within the cell. acs.org The inhibition of this enzyme by macrolides is not a result of direct binding to the enzyme itself. acs.orgacs.org Instead, the mechanism appears to be an indirect one. By binding to the surface of lipid membranes, as described in the previous section, erythromycin effectively shields the phospholipid headgroups. acs.orgacs.org This "protection" of the membrane prevents phospholipase A1 from accessing its substrate, leading to a reduction in its degradative activity. acs.orgacs.org This indirect inhibition results in the accumulation of non-degraded lipids, which can lead to a condition known as phospholipidosis, characterized by the formation of lamellated membranous inclusions within lysosomes. acs.org
The inhibitory concentrations (IC50) for various macrolides on phospholipase A1 activity have been determined, showcasing the varying potencies among different derivatives. ucl.ac.be
| Macrolide | IC50 (µM) | IC50 (mg/liter) |
|---|---|---|
| Erythromycin A | 135 | - |
| Roxithromycin (B50055) | - | - |
| Erythromycylamine (Dirithromycin) | - | - |
| Azithromycin (B1666446) | - | - |
Role in Cellular Metabolic Pathways in Non-Target Organisms
The widespread use of erythromycin has led to its presence in the environment, where it can affect non-target organisms, including plants. nih.gov Studies on plants have revealed that erythromycin can significantly alter fundamental cellular metabolic pathways.
Impact on Photosynthetic Pathways
A primary and visible effect of erythromycin on plants is the disruption of photosynthesis. tandfonline.com Exposure to erythromycin leads to a reduction in chlorophyll (B73375) content, a key indicator of photosynthetic health. nih.govnih.gov
In a study on Brassica campestris seedlings, treatment with erythromycin resulted in a dramatic decrease in both chlorophyll a and chlorophyll b. nih.gov This reduction in photosynthetic pigments is a direct consequence of the downregulation of proteins and genes involved in the photosynthetic apparatus. nih.govnih.gov Proteomic analysis of B. campestris seedlings treated with erythromycin revealed that many components of the photosynthesis pathway were downregulated. nih.gov This includes key proteins like Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). nih.gov The expression of genes encoding proteins of the photosynthetic apparatus, such as those for the large subunit of RuBisCO (RBCL) and light-harvesting complex II chlorophyll a/b binding protein 1 (LHCB1), were also found to be downregulated. nih.gov Ultrastructural examination of chloroplasts in treated plants showed abnormally shaped plastids, further confirming the detrimental impact of erythromycin on the photosynthetic machinery. nih.gov
| Organism | Erythromycin Concentration | Observed Effect on Photosynthesis |
|---|---|---|
| Brassica campestris | 10 mg/L | Reduced primary root growth and chlorophyll content. nih.gov |
| Brassica campestris | Not specified | Downregulation of photosynthetic genes (RBCL, LHCB1). nih.gov |
| Microcystis flos-aquae | 40 µg/L | 81.6% inhibition of growth, decreased photosynthetic activity. researchgate.net |
| Navicula sp. | 1 mg/L | Inhibition of chlorophyll synthesis. mdpi.com |
Alterations in Protein Biosynthesis in Plant Cells
While erythromycin's primary mode of action in bacteria is the inhibition of protein synthesis, its effect on plant protein biosynthesis is more complex. nih.gov Plant cells contain their own ribosomes in the cytoplasm (80S) and in organelles like chloroplasts and mitochondria (70S), the latter being similar to bacterial ribosomes.
Interestingly, studies on Brassica campestris seedlings have shown that while photosynthesis-related proteins are downregulated, many components of the protein biosynthesis pathway are actually upregulated in response to erythromycin treatment. nih.gov This suggests a compensatory or stress-response mechanism within the plant cells. The analysis of differentially abundant proteins indicated that those involved in protein biosynthesis were predominantly upregulated. nih.gov This counterintuitive finding highlights the complex and multifaceted response of plant cells to antibiotic exposure, potentially reflecting an attempt to counteract the stress induced by the compound.
Effects on Intracellular Metabolite Pools
The presence and biosynthesis of erythromycin have a notable impact on the intracellular metabolite pools of the producing organism, Saccharopolyspora erythraea, and can also affect the metabolism of other organisms. The concentration of phosphate, a key component of this compound, plays a significant regulatory role in this process. The catalytic activity of 6-deoxyerythronolide B synthase (DEBS), a crucial enzyme in erythromycin biosynthesis, is highly dependent on the phosphate concentration in the reaction buffer, with studies showing this dependence in a range of 0–250 mM. acs.org This suggests that hydrophobic interactions are crucial for the assembly of DEBS monomers into a functional complex. acs.org The regulation of erythromycin synthesis is also linked to nutrient-sensing regulators like PhoP (phosphate regulator) and GlnR (nitrogen regulator), which can control nitrogen and phosphate metabolism. researchgate.net
Systematic research into the metabolic effects of enhancing erythromycin production has revealed specific changes in central carbon metabolism. In one study, the addition of B vitamins to the culture medium of S. erythraea not only increased the erythromycin yield by 44.4% but also caused significant shifts in intracellular metabolite concentrations. nih.gov Targeted metabolomics using isotope dilution mass spectrometry showed that vitamin supplementation led to a decrease in the intracellular concentration of pyruvate (B1213749) while increasing the levels of organic acids within the tricarboxylic acid (TCA) cycle. nih.gov A higher intracellular level of methionine was also observed, which is considered beneficial for erythromycin synthesis as it can promote the synthesis of the methyl group donor S-adenosylmethionine (SAM). nih.gov
In non-producing organisms, such as the marine diatom Thalassiosira weissflogii, exposure to erythromycin can also induce significant metabolic alterations. mdpi.com Metabolomic analysis revealed that at high concentrations (0.75 and 2.5 mg/L), erythromycin stress led to decreased mitochondrial membrane potential and reduced growth, affecting metabolic pathways related to xenobiotic metabolism and detoxification. mdpi.com
The table below summarizes the observed changes in the intracellular concentrations of key organic acids in Saccharopolyspora erythraea upon the addition of vitamins to enhance erythromycin production, as reported in scientific literature. nih.gov
| Metabolite | Change in Relative Concentration | Metabolic Pathway |
| Pyruvate | Decreased | Glycolysis / Central Carbon Metabolism |
| Citrate / Isocitrate | Increased | TCA Cycle |
| α-Ketoglutarate | Increased | TCA Cycle |
| Succinate | Increased | TCA Cycle |
| Fumarate | Increased | TCA Cycle |
| Malate | Increased | TCA Cycle |
This table illustrates the relative changes in metabolite pools under specific experimental conditions designed to increase erythromycin production. nih.gov
Computational Modeling of Molecular Interactions
Computational modeling, particularly through molecular dynamics (MD) simulations and molecular docking, has been instrumental in elucidating the molecular interactions of erythromycin at its primary target site, the bacterial ribosome. nih.govresearchgate.net These models provide detailed insights into the binding mechanisms that are crucial for the antibiotic's function and for the rational design of new derivatives. researchgate.net
Erythromycin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. mdpi.com Computational studies have refined the understanding of this interaction, showing that the antibiotic's 14-membered lactone ring establishes hydrophobic interactions with a surface formed by bases of the 23S rRNA, including A2058, A2059, and U2611. pnas.org The significance of these interactions is underscored by the fact that mutations or methylation at A2058, which alter this hydrophobic surface, lead to erythromycin resistance. pnas.org
Molecular docking studies focusing on the E. coli ribosome have identified specific amino acids, such as Lys90 and Arg92, and a range of nucleotides (including U746, U747, A2062, A2503, G2505, and C2611) as constituting the binding site. mdpi.com MD simulations have further enhanced low-resolution crystal structures, revealing the critical role of water molecules in bridging hydrogen bonds between erythromycin and the binding pocket. researchgate.net These simulations also demonstrated a direct interaction between erythromycin and Domains II and V of the 23S rRNA. researchgate.net
The binding is further stabilized by hydrogen bonds, such as the one formed between the 2'-hydroxyl group of erythromycin's desosamine sugar and the N1 atom of nucleotide A2058. pnas.org Computational models also suggest that erythromycin can induce conformational changes in the ribosome upon binding. For instance, the orientation of base A2062, which plays a key role in erythromycin-dependent ribosome stalling, differs depending on the bacterial species and the presence of the drug. pnas.orgmdpi.com The conformational flexibility of erythromycin itself is also influenced by the specificity of these interactions. mdpi.com
Furthermore, computational approaches have been used to model the interaction of the erythromycin resistance methyltransferase, ErmE, with its 23S rRNA substrate. nih.gov These models predict the critical regions and specific residues involved in RNA recognition and binding, providing a structural basis for understanding resistance mechanisms. nih.gov Enzyme-directed mutasynthesis and the rationalization of enzyme-substrate interactions through modeling have also been employed to investigate the biosynthesis of new erythromycin derivatives. mpg.de
Future Research Directions in Erythromycin Phosphate Research
Novel Biosynthesis Pathway Engineering
The biosynthesis of erythromycin (B1671065) is a complex enzymatic process primarily carried out by the bacterium Saccharopolyspora erythraea. mdpi.com This process involves a large enzyme complex known as polyketide synthase (PKS), along with various tailoring enzymes like hydroxylases and methyltransferases that modify the erythromycin structure. mdpi.com A key step is the conversion of 6-deoxyerythronolide B (6-dEB) to erythromycin A through hydroxylation reactions. mdpi.comresearchgate.net
Future research is centered on engineering these biosynthetic pathways to create novel erythromycin analogs. By manipulating the genes involved in the PKS and tailoring steps, scientists aim to produce derivatives with improved properties. A significant area of focus is the heterologous expression of these pathways in more easily manipulated organisms like Escherichia coli. mdpi.comnih.gov This approach facilitates the systematic engineering of the pathway to generate a diverse range of analogs. nih.gov For instance, researchers have successfully produced erythromycin C and D in E. coli by introducing the necessary genes from the megalomicin (B10785579) gene cluster. asm.org
Key strategies in biosynthesis pathway engineering include:
Module and Domain Swapping: The PKS is modular, and each module is responsible for a specific step in the synthesis of the macrolactone ring. By swapping modules or individual enzyme domains, researchers can create novel polyketide structures. nih.gov For example, replacing an acyltransferase (AT) domain can incorporate different extender units into the erythromycin backbone. nih.gov
Precursor-Directed Biosynthesis: Feeding the engineered organism with non-native starter or extender units can lead to the production of new analogs. A notable success was the creation of a benzyl-erythromycin analog by replacing the loading module of the erythromycin PKS with one from the rifamycin (B1679328) pathway, which utilizes a benzoate (B1203000) starter unit. nih.gov This novel derivative showed activity against erythromycin-resistant pathogens. nih.gov
Glycosylation Engineering: The sugar moieties attached to the macrolactone ring are crucial for activity. Engineering the pathways that produce these deoxysugars can generate analogs with different sugar attachments, potentially overcoming resistance mechanisms. nih.gov This has been demonstrated by producing erythromycin analogs with altered glycosylation patterns in E. coli, some of which exhibited activity against resistant Bacillus subtilis. nih.gov
These biosynthetic engineering strategies hold the promise of creating a new generation of macrolide antibiotics with enhanced efficacy and the ability to combat existing resistance.
Development of Advanced Analytical Techniques for Trace Analysis
The increasing concern over antibiotic residues in the environment and in food products necessitates the development of highly sensitive and specific analytical methods for the trace analysis of erythromycin phosphate (B84403). Current methods often involve microbiological assays, which can be time-consuming and lack selectivity. nih.gov
Future research in this area is focused on advanced analytical techniques that offer higher sensitivity, specificity, and throughput. Some of the promising directions include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a cornerstone for the quantitative analysis of antibiotic residues. The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry allows for the detection of erythromycin at very low concentrations in complex matrices like food and environmental samples. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: This is a sample preparation technique that simplifies the extraction and cleanup of analytes from complex matrices. nih.gov When coupled with LC-MS/MS, the QuEChERS method provides a rapid and efficient workflow for the analysis of erythromycin residues in various samples, including chicken tissues and eggs. nih.gov
Capillary Electrophoresis (CE): CE offers a high-resolution separation technique for analyzing erythromycin and its related substances. nih.gov By optimizing parameters such as buffer composition (e.g., using a phosphate buffer), applied voltage, and injection solvent, CE methods can be developed for the accurate and precise quantification of erythromycin. nih.gov
Spectrophotometric Methods: While traditional spectrophotometry may lack specificity, derivative spectrophotometry can enhance the resolution of the analytical signal, allowing for the quantification of erythromycin in pharmaceutical dosage forms. jfda-online.com Developing novel and eco-friendly spectrophotometric methods, such as those involving metal complexation, can provide simple and cost-effective alternatives for routine analysis. tandfonline.com
These advanced analytical techniques are crucial for monitoring erythromycin levels in various environmental compartments and ensuring food safety. The development of more robust and sensitive methods will continue to be a key research area.
Exploration of Non-Antibacterial Therapeutic Potential at the Molecular Level
Beyond its well-established antibacterial properties, erythromycin exhibits significant non-antibacterial effects, particularly anti-inflammatory and immunomodulatory activities. scirp.orgnih.gov These properties are being increasingly explored for their therapeutic potential in various chronic inflammatory diseases. nih.gov
Future research aims to elucidate the precise molecular mechanisms underlying these non-antibacterial actions. Key areas of investigation include:
Inhibition of Pro-inflammatory Cytokines: Erythromycin has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov Understanding the signaling pathways involved in this suppression is a major research focus.
Modulation of Transcription Factors: A crucial aspect of erythromycin's anti-inflammatory effect is its ability to modulate the activity of key transcription factors like Nuclear Factor-kappa B (NF-κB). nih.gov Studies have shown that erythromycin can inhibit NF-κB activation, which in turn downregulates the expression of many inflammatory genes. nih.gov Interestingly, derivatives of erythromycin that lack antibacterial activity have also been found to possess this anti-inflammatory property, indicating that the two effects are mediated by different mechanisms. nih.gov
Effects on Cellular Processes: Erythromycin can influence various cellular processes, including mucus secretion and the function of inflammatory cells like neutrophils. nih.gov Investigating the molecular targets of erythromycin within these cells will provide a more comprehensive understanding of its therapeutic potential.
The exploration of these non-antibacterial properties opens up new avenues for the use of erythromycin and its derivatives in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), diffuse panbronchiolitis, and chronic sinusitis. nih.govnih.gov
Strategies to Combat Antibiotic Resistance at the Compound Level
The emergence and spread of antibiotic resistance is a major global health threat, and erythromycin is no exception. Bacteria have developed several mechanisms to resist the action of macrolide antibiotics, including erythromycin. Future research is actively pursuing strategies to overcome this resistance at the molecular level.
The primary mechanisms of resistance to erythromycin include:
Target Site Modification: The most common mechanism is the methylation of the ribosomal RNA target site by erythromycin ribosomal methylase (erm) enzymes. pnas.org This modification prevents the antibiotic from binding to the ribosome.
Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target. nih.gov The msr(A) gene is a well-known example that confers resistance through an ATP-dependent efflux pump. pnas.org
Drug Inactivation: Some bacteria produce enzymes that can inactivate the antibiotic. For example, the enzyme encoded by the mphA gene inactivates erythromycin by adding a phosphate group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. nih.gov
To counter these resistance mechanisms, researchers are exploring several strategies:
Rational Drug Design: By understanding the structural basis of resistance, new erythromycin derivatives can be designed to evade these mechanisms. For example, modifying the macrolide structure to maintain binding affinity to the methylated ribosome is a promising approach. pnas.org
Antibiotic Potentiators: These are compounds that, when used in combination with an antibiotic, can restore its efficacy against resistant bacteria. nih.gov Efflux pump inhibitors are a key class of potentiators that block the action of efflux pumps, allowing the antibiotic to accumulate inside the bacterial cell. ophrp.org
Development of Novel Analogs: The synthesis of new erythromycin analogs with modifications at key positions can lead to compounds that are not recognized by resistance-conferring enzymes or efflux pumps. Acylides, which are 3-O-acyl derivatives of erythromycin, have shown potent activity against resistant strains. acs.org
These strategies, combining computational design, chemical synthesis, and biological evaluation, are essential for developing next-generation macrolide antibiotics that can effectively combat resistant pathogens.
Environmental Remediation and Degradation Technologies
The widespread use of antibiotics has led to their presence in various environmental compartments, including water and soil. The contamination of the environment with erythromycin is a concern due to the potential for promoting antibiotic resistance among environmental bacteria. nih.gov Therefore, developing effective technologies for the remediation and degradation of erythromycin is a critical area of research.
Several approaches are being investigated for the removal of erythromycin from contaminated environments:
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and electro-Fenton processes, have shown promise in degrading erythromycin in water. mdpi.comutexas.edu These methods generate highly reactive hydroxyl radicals that can break down the complex structure of the antibiotic. The peroxyelectrocoagulation (PEC) process has demonstrated high mineralization rates for erythromycin. mdpi.com
Biodegradation: Utilizing microorganisms that can degrade erythromycin is an environmentally friendly approach. Some bacterial strains, such as Pseudomonas aeruginosa, have been shown to biodegrade erythromycin. srce.hr Research is ongoing to identify and optimize microbial strains and consortia for efficient degradation.
Microbial Electrolysis Cells (MECs): MECs are a bioelectrochemical technology that can be used for wastewater treatment. Studies have shown that MECs can achieve a high removal rate of erythromycin from wastewater, with the added benefit of not detecting antibiotic resistance genes in the effluent. mdpi.com
Constructed Wetlands: These are engineered systems that use natural processes involving vegetation, soil, and associated microbial assemblages to treat wastewater. Constructed wetlands have been shown to be effective in removing various antibiotics, including erythromycin, from contaminated water. mdpi.com
The effectiveness of these technologies can be influenced by various factors, such as pH and the presence of other substances like phosphate. utexas.eduacademicjournals.org Future research will focus on optimizing these technologies and potentially combining different methods to achieve complete and cost-effective removal of erythromycin from the environment.
| Technology | Principle | Key Findings |
| Peroxyelectrocoagulation (PEC) | Electrochemical process generating reactive oxygen species. | Achieved 70% mineralization of erythromycin under optimal conditions. mdpi.com |
| Ozonation | Oxidation by ozone and hydroxyl radicals. | Removal is highly pH-dependent; effective at degrading erythromycin. utexas.edu |
| Biodegradation | Use of microorganisms to break down the compound. | Pseudomonas aeruginosa 3011 showed an average biodegradation efficiency of 33.43%. srce.hr |
| Microbial Electrolysis Cells (MECs) | Bioelectrochemical degradation. | Achieved a 99% removal rate for high concentrations of erythromycin. mdpi.com |
Rational Design of Next-Generation Erythromycin Analogues
The development of new erythromycin analogues is crucial to overcome the limitations of the parent drug, such as its instability in acidic conditions and the growing problem of antibiotic resistance. Rational design, guided by an understanding of the structure-activity relationships, is a key strategy in this endeavor.
The core of this approach lies in modifying the erythromycin structure at specific sites to enhance its desirable properties while minimizing undesirable ones. Key areas for modification include:
The Macrolactone Ring: Alterations to the 14-membered macrolactone ring can impact the drug's stability and pharmacokinetic properties. scirp.org
The Sugar Moieties: The desosamine and cladinose (B132029) sugars are critical for antibacterial activity. Modifications to these sugars can help overcome resistance mechanisms. osti.gov
The Ketone Group: The ketone at position C9 is a site for chemical modification, leading to the development of ketolides, a class of macrolides with improved activity against resistant strains. scirp.org
Computational methods, such as molecular dynamics simulations, are playing an increasingly important role in the rational design process. osti.gov These simulations can predict how different modifications will affect the binding of the drug to the ribosome and its susceptibility to resistance mechanisms. osti.gov
Some of the successful strategies in rational drug design include:
Semisynthesis: This involves chemically modifying the erythromycin molecule to create derivatives with improved properties. Clarithromycin (B1669154) and azithromycin (B1666446) are successful examples of semisynthetic macrolides. pnas.org
Total Synthesis: Although more complex, total synthesis offers the flexibility to create novel macrolide structures that are not accessible through semisynthesis.
Combinatorial Biosynthesis: This approach combines genetic engineering of the biosynthetic pathway with chemical synthesis to generate a wide variety of novel analogues. nih.gov
Q & A
Q. What are the standard experimental designs for evaluating erythromycin phosphate’s efficacy in bacterial infections?
To assess this compound’s efficacy, researchers typically employ randomized controlled trials (RCTs) comparing intervention and control groups. For example, in pediatric mycoplasma pneumonia studies, patients are divided into observation (erythromycin + oseltamivir phosphate) and control (oseltamivir alone) groups. Key metrics include:
- Clinical outcomes : Fever clearance time, rales disappearance, and hospitalization duration .
- Biomarkers : Serum procalcitonin (PCT), interleukin-6 (IL-6), and C-reactive protein (CRP) levels, measured via enzyme-linked immunosorbent assay (ELISA) pre- and post-treatment .
- Statistical methods : Data analysis using SPSS for t-tests (continuous variables) and χ² tests (categorical variables), with significance defined as p < 0.05 .
Q. How are inflammatory biomarkers like IL-6 and CRP used to assess this compound’s therapeutic impact?
IL-6 and CRP are key indicators of systemic inflammation. In clinical trials, their post-treatment reduction correlates with this compound’s anti-inflammatory effects. For instance:
- IL-6 : A pro-inflammatory cytokine linked to mycoplasma pneumonia severity. Erythromycin’s inhibition of bacterial protein synthesis reduces IL-6 release .
- CRP : An acute-phase reactant. Post-treatment CRP levels in observation groups (e.g., 6.8 ± 1.2 mg/L) are significantly lower than controls (9.4 ± 2.1 mg/L), validating therapeutic efficacy .
Methodology: Venous blood samples are centrifuged (3,500 rpm for 10 min), and biomarkers are quantified via ELISA .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy against macrolide-resistant mycoplasma strains?
Macrolide resistance (10–30% globally) complicates erythromycin’s efficacy. To resolve contradictions:
- Mechanistic studies : Investigate resistance via erm gene mutations (target-site modification) or efflux pumps (mef genes) .
- Combination therapies : Pair erythromycin with antivirals (e.g., oseltamivir phosphate) to enhance clinical efficacy (93.3% vs. 80% in controls) .
- Alternative metrics : Use lung function parameters (e.g., peak tidal expiratory flow/total expiratory time ratio) to objectively measure improvement despite resistance .
Q. What methodologies optimize the separation of this compound from impurities like erythromycin C?
Industrial-scale purification employs frontal chromatography with phosphate buffer (3% ethyl acetate) for selective adsorption. Key steps:
Adsorption : Erythromycin A binds to resin, while erythromycin C (less polar) is eluted first.
Washing : Phosphate buffer removes residual impurities.
This method achieves higher purity (e.g., 98.5% erythromycin A) compared to solvent extraction .
Q. How do pharmacokinetic differences between this compound and erythromycin estolate inform dosing regimens?
- This compound : Faster absorption (peak plasma concentration: 0.71 ± 0.29 hrs) but shorter half-life. Suitable for acute infections requiring rapid action.
- Erythromycin estolate : Delayed absorption (peak: 1.7 ± 1.2 hrs) but sustained release. Ideal for chronic conditions.
Methodology: Plasma concentration-time curves are analyzed using non-compartmental models in pharmacokinetic studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on erythromycin’s impact on cytokine profiles?
Conflicting results (e.g., IL-6 reduction vs. no change) may arise from:
- Study population : Age, immune status, or comorbidities (e.g., autoimmune disorders) alter cytokine responses .
- Dosage variance : Subtherapeutic erythromycin doses fail to suppress inflammation adequately.
Resolution: Conduct dose-response studies and subgroup analyses to identify confounding variables .
Methodological Recommendations
Q. What statistical practices ensure rigor in this compound studies?
Q. How can in vitro models simulate this compound’s in vivo activity?
- Dynamic models : Use hollow-fiber systems to mimic pharmacokinetic/pharmacodynamic (PK/PD) parameters.
- Biofilm assays : Assess erythromycin’s efficacy against Pseudomonas aeruginosa biofilms using confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
